(Z)-Ganoderenic acid K
Description
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Properties
Molecular Formula |
C32H44O9 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(Z,2R)-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h11,16,19-22,27,35-36H,9-10,12-14H2,1-8H3,(H,39,40)/b15-11-/t16-,19-,20+,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI Key |
GBUKZMILCASMTP-CCPKJTQKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Ganoderenic Acid K: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ganoderenic acid K is a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it is of significant interest for its potential therapeutic properties. Triterpenoids from Ganoderma species are widely recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the known biological activities and putative mechanisms of action of this compound, supported by quantitative data from closely related compounds, detailed experimental methodologies, and visual representations of key signaling pathways. While specific data for the (Z)-isomer is limited, this document consolidates the available information and draws parallels from structurally similar ganoderic acids to provide a foundational understanding for future research and drug development.
Quantitative Data on Biological Activities
Direct quantitative data for this compound is not extensively available in the current body of scientific literature. However, data from its isomer, Ganoderenic acid K, and other closely related ganoderic acids provide valuable insights into its potential efficacy.
| Compound | Biological Activity | Assay System | IC50 Value |
| Ganoderenic acid K | HMG-CoA Reductase Inhibition | Enzyme Assay | 16.5 µM[1] |
| 7-Oxo-ganoderic acid Z2 | Anti-tumor | H460 Human Lung Cancer Cells | 43.1 µM[2] |
| Ganoderic acid SZ | α-glucosidase Inhibition | Yeast-derived enzyme | Low µM range[3] |
| Ganoderic acid SZ | Cytotoxicity | K562 Cells | 10-20 µM[3][4] |
Mechanisms of Action & Signaling Pathways
Ganoderic acids, as a class of compounds, are known to exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
Anti-inflammatory Activity
The anti-inflammatory effects of ganoderic acids are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] Inflammatory stimuli, such as lipopolysaccharides (LPS), typically lead to the activation of this pathway and the subsequent production of pro-inflammatory cytokines.[2][7] Ganoderic acids are thought to intervene in this cascade, thereby reducing the inflammatory response.[2][8]
Anti-tumor Activity
The anti-cancer properties of ganoderic acids are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[9] These effects are often mediated through the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.[10][11]
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are representative methodologies for assessing the biological activities of ganoderic acids.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of a compound and to calculate its IC50 value.
References
- 1. This compound|1910062-54-2|MOLNOVA [molnova.cn]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Z)-Ganoderenic Acid K: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ganoderenic acid K is a naturally occurring triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the highly diverse family of ganoderic and ganoderenic acids, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visualizing associated molecular pathways.
Chemical Structure and Physicochemical Properties
This compound is an isomer of Ganoderenic acid K, distinguished by the Z configuration of a double bond within its side chain. While a definitive IUPAC name and a publicly available structure diagram for the (Z) isomer remain elusive in the reviewed literature, its core chemical identity has been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₄O₉ | [1] |
| Molecular Weight | 572.69 g/mol | [1] |
| CAS Number | 1910062-54-2 | [1] |
| Class | Triterpene Acid | [1] |
| Natural Source | Basidiocarp of Ganoderma lucidum | [1] |
Biological Activities and Therapeutic Potential
The biological activities of this compound have not been as extensively studied as its isomer, Ganoderenic acid K. However, the known activity of its isomer provides a strong indication of its potential therapeutic applications.
HMG-CoA Reductase Inhibition
The isomer of this compound, Ganoderenic acid K, is a known inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2]
Table 2: HMG-CoA Reductase Inhibitory Activity of Ganoderenic Acid K (Isomer)
| Compound | Target | IC₅₀ | Source(s) |
| Ganoderenic acid K | HMG-CoA Reductase | 16.5 μM | [1][2] |
This inhibitory activity suggests that this compound may also possess cholesterol-lowering properties, making it a compound of interest for the development of new hyperlipidemia treatments.
Modulation of Signaling Pathways
While specific studies on this compound are limited, research on the broader family of ganoderic acids indicates significant modulation of key cellular signaling pathways involved in inflammation and cancer. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6] It is plausible that this compound shares these immunomodulatory and anti-proliferative properties.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely available in the public domain. However, established methodologies for related compounds can be adapted for its study.
HMG-CoA Reductase Inhibition Assay
The inhibitory activity of this compound on HMG-CoA reductase can be determined using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme in the presence of its substrate, HMG-CoA.
Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
NF-κB and MAPK Signaling Pathway Analysis
The effect of this compound on the NF-κB and MAPK signaling pathways can be investigated in cell-based assays using techniques such as Western blotting and reporter gene assays.
Workflow for NF-κB Signaling Pathway Analysis
Caption: Workflow for NF-κB Signaling Pathway Analysis.
Visualizing Potential Signaling Pathway Modulation
The following diagram illustrates the potential mechanism by which ganoderenic acids, including possibly this compound, may inhibit inflammatory signaling pathways.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with potential therapeutic applications, particularly in the areas of cardiovascular health and inflammation. The known HMG-CoA reductase inhibitory activity of its isomer strongly suggests a similar potential for this compound. Future research should focus on the complete structural elucidation of this compound, including its stereochemistry, and the comprehensive evaluation of its biological activities. Comparative studies with its isomers will be crucial to understanding the structure-activity relationships within this class of compounds. The development of robust and reproducible experimental protocols for its isolation and synthesis will be essential to facilitate further investigation and unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|1910062-54-2|MOLNOVA [molnova.cn]
- 3. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Ganoderenic Acid K as an HMG-CoA Reductase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z)-Ganoderenic acid K, a triterpenoid (B12794562) isolated from Ganoderma lucidum, and its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development efforts in the field of hypercholesterolemia and related metabolic disorders.
Introduction
This compound is a lanostane-type triterpenoid found in the medicinal mushroom Ganoderma lucidum. It is an isomer of Ganoderenic acid K.[1] Triterpenoids from Ganoderma species have garnered significant interest for their diverse pharmacological activities. Ganoderenic acid K has demonstrated notable inhibitory activity against HMG-CoA reductase, a primary target for cholesterol-lowering drugs.[2] This guide focuses on the potential of this compound and related compounds as natural HMG-CoA reductase inhibitors.
Quantitative Data: HMG-CoA Reductase Inhibition
Several triterpenoids from Ganoderma species have been evaluated for their inhibitory effects on HMG-CoA reductase. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50).
| Compound | Source Organism | IC50 (µM) for HMG-CoA Reductase Inhibition | Reference |
| Ganoderenic acid K | Ganoderma lucidum | 16.5 | [2] |
| Ganomycin B | Ganoderma lucidum | 14.3 | [2] |
| Ganolucidic acid η | Ganoderma lucidum | 29.8 | [2] |
| Ganomycin J | Ganoderma lucidum | 30.3 | [2] |
| Ganoleucoin T | Ganoderma leucocontextum | 10.2 | [3][4] |
| Ganoleucoin Z | Ganoderma leucocontextum | 9.72 | [3][4] |
| Ganoleucoin AA | Ganoderma leucocontextum | 8.68 | [3][4] |
| Atorvastatin (Positive Control) | - | 32.1 ± 7.7 | [3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound as a lipid-lowering agent is believed to be the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol and other isoprenoids.
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Inhibition of HMG-CoA reductase leads to a depletion of intracellular cholesterol levels. This, in turn, activates the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a key regulator of cholesterol homeostasis. Specifically, low intracellular sterol levels promote the cleavage and activation of SREBP-2, which then translocates to the nucleus and upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor (LDLR) and HMG-CoA reductase itself. The increased number of LDL receptors on the cell surface enhances the clearance of LDL cholesterol from the circulation.
Extracts from Ganoderma lucidum and its constituent triterpenoids have been shown to influence other metabolic signaling pathways that could contribute to their lipid-lowering effects. While direct evidence for this compound is still emerging, the following pathways are of interest:
-
AMP-activated protein kinase (AMPK) Activation: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase. Some studies suggest that Ganoderma lucidum extracts can activate AMPK.
-
Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) Modulation: LXR and FXR are nuclear receptors that play crucial roles in cholesterol, fatty acid, and bile acid metabolism. The activation of these receptors can influence cholesterol efflux and its conversion to bile acids.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as an HMG-CoA reductase inhibitor.
This protocol is adapted from commercially available kits and published literature and is designed to measure the inhibition of HMG-CoA reductase activity spectrophotometrically. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM DTT and 1 mg/mL BSA)
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer. Prepare serial dilutions of this compound and the positive control.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or solvent for control wells)
-
HMG-CoA reductase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the NADPH solution to all wells, followed by the HMG-CoA substrate solution to initiate the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor. Determine the percent inhibition relative to the solvent control and plot against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
This protocol describes a method to assess the effect of this compound on de novo cholesterol synthesis in a human hepatocyte cell line (HepG2). The assay typically involves metabolic labeling with a radiolabeled precursor, such as [¹⁴C]-acetate, followed by lipid extraction and quantification of radiolabeled cholesterol.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Atorvastatin)
-
[¹⁴C]-Acetate
-
Lipid extraction solvents (e.g., Hexane:Isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or a positive control for 24-48 hours.
-
Metabolic Labeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells and lyse them. Extract the total lipids from the cell lysates using an organic solvent mixture.
-
Lipid Separation: Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).
-
Quantification: Scrape the silica (B1680970) corresponding to the cholesterol band from the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Calculate the percent inhibition of cholesterol synthesis for each treatment condition relative to the vehicle control.
References
- 1. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenes and meroterpenes from Ganoderma lucidum with inhibitory activity against HMGs reductase, aldose reductase and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eight new triterpenoids with inhibitory activity against HMG-CoA reductase from the medical mushroom Ganoderma leucocontextum collected in Tibetan plateau - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Ganoderic Acids in Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids, are the principal bioactive compounds responsible for the diverse medicinal properties of the renowned fungus Ganoderma lucidum. Their therapeutic potential, including anti-tumor, anti-inflammatory, and immunomodulatory activities, has spurred intensive research into their biosynthesis and regulation. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of ganoderic acids, from the initial precursor acetyl-CoA to the diverse array of final GA molecules. It details the key enzymes involved in the mevalonate (B85504) (MVA) pathway and the subsequent extensive modifications of the lanosterol (B1674476) backbone by cytochrome P450 monooxygenases. Furthermore, this guide delves into the complex regulatory network governing GA biosynthesis, encompassing the roles of transcription factors and signaling molecules such as calcium and nitric oxide. Detailed experimental protocols for the genetic manipulation of G. lucidum and the quantitative analysis of ganoderic acids are provided. Quantitative data from various studies are summarized in structured tables for comparative analysis. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes underlying the production of these valuable secondary metabolites.
The Biosynthetic Pathway of Ganoderic Acids: From Acetyl-CoA to Lanosterol
The biosynthesis of ganoderic acids commences with the universal precursor for isoprenoids, acetyl-CoA, and proceeds through the well-established mevalonate (MVA) pathway. This series of enzymatic reactions culminates in the formation of lanosterol, the first cyclic triterpenoid (B12794562) precursor to all ganoderic acids.[1][2] The key enzymes and intermediates in this upstream pathway are outlined below.
Key Enzymes in the Mevalonate Pathway:
-
Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[2]
-
Mevalonate kinase (MVK), Phosphomevalonate kinase (PMVK), and Diphosphomevalonate decarboxylase (MVD): A series of enzymes that phosphorylate and decarboxylate mevalonate to yield isopentenyl pyrophosphate (IPP).
-
Isopentenyl pyrophosphate isomerase (IDI): Isomerizes IPP to its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Farnesyl pyrophosphate synthase (FPS): Catalyzes the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP).
-
Squalene (B77637) synthase (SQS): Catalyzes the head-to-head condensation of two FPP molecules to form squalene.[3]
-
Squalene epoxidase (SE): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).
-
Lanosterol synthase (LS): Cyclizes 2,3-oxidosqualene to form the tetracyclic triterpenoid lanosterol.[3]
Post-Lanosterol Modifications: The Role of Cytochrome P450s
The immense structural diversity of ganoderic acids arises from a series of extensive modifications of the lanosterol backbone. These reactions, which include oxidations, reductions, hydroxylations, and acetylations, are primarily catalyzed by a large family of enzymes known as cytochrome P450 monooxygenases (CYPs).[3][4] While the complete enzymatic cascade for every ganoderic acid is still under investigation, several key CYPs have been functionally characterized, shedding light on the intricate steps involved.
Functionally Characterized Cytochrome P450s in Ganoderic Acid Biosynthesis:
-
CYP5150L8: This enzyme has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a precursor to some ganoderic acids.[5]
-
CYP512U6: This P450 is responsible for the hydroxylation of ganoderic acid DM and ganoderic acid TR at the C-23 position, leading to the formation of hainanic acid A and ganoderic acid Jc, respectively.[6]
-
CYP5139G1: This enzyme has been identified to be involved in the C-28 oxidation of HLDOA, resulting in the formation of a novel ganoderic acid, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[7]
The interplay of these and other yet-to-be-characterized CYPs, along with other modifying enzymes, results in the vast array of over 150 identified ganoderic acids.[6]
Quantitative Data on Ganoderic Acid Production
The production of ganoderic acids can be significantly influenced by both genetic and environmental factors. The following tables summarize quantitative data from various studies, providing a comparative overview of ganoderic acid yields under different conditions.
Table 1: Comparison of Ganoderic Acid Content in Wild-type vs. Genetically Modified G. lucidum Strains
| Strain/Modification | Ganoderic Acid(s) Measured | Fold Increase vs. Wild-type | Reference |
| Overexpression of tHMGR | Total GAs | ~2-fold | [2] |
| Overexpression of sqs and vgb | GA-T, GA-Me, GA-P | 2.23, 1.75, and 2.69-fold, respectively | [1][4] |
| Overexpression of LS | GA-O, GA-Mk, GA-T, GA-S, GA-Mf, GA-Me | 6.1, 2.2, 3.2, 4.8, 2.0, and 1.9-fold, respectively |
Table 2: Ganoderic Acid Production under Different Fermentation Conditions
| Fermentation Method | Key Parameter | Ganoderic Acid Yield | Reference |
| Submerged Fermentation | Optimized glucose, peptone, and culture time | 12.4 mg/L (GA-Me) | [8] |
| Static Liquid Culture | Nitrogen limitation (3mM glutamine) | GA-Mk: 2.16 µg/mg DW, GA-T: 11.76 µg/mg DW, GA-S: 31.09 µg/mg DW, GA-Me: 7.04 µg/mg DW | [9] |
| Semi-Solid-State Fermentation | Wheat bran and oak chips | 256 µg/g | [6] |
| Static Liquid Culture | 10mM Calcium ion addition | Total GAs: 3.7-fold increase | [10] |
Table 3: Ganoderic Acid Content in G. lucidum from Different Origins
| Origin | Ganoderic Acid A (mg/g) | Ganoderic Acid B (mg/g) | Total Triterpenoids (mg/g) | Reference |
| Dabie Mountain | High | - | Highest | [11] |
| Longquan | High | Highest | - | [11] |
| Liaocheng | - | - | - | [11] |
| Cultivated | Higher than wild | Higher than wild | - | [12][13] |
| Wild | Lower than cultivated | Lower than cultivated | - | [12][13] |
Experimental Protocols
Genetic Manipulation of Ganoderma lucidum
This protocol is adapted from established methods for G. lucidum transformation.
-
Preparation of G. lucidum Protoplasts:
-
Grow G. lucidum mycelia in a suitable liquid medium.
-
Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M mannitol).
-
Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris.
-
Wash and resuspend the protoplasts in the osmotic stabilizer.
-
-
Preparation of Agrobacterium tumefaciens :
-
Grow an A. tumefaciens strain harboring the desired binary vector (containing the gene of interest and a selectable marker) in a suitable medium with appropriate antibiotics.
-
Induce the virulence (vir) genes by adding acetosyringone (B1664989) to the culture.
-
Harvest and resuspend the bacterial cells in an induction medium.
-
-
Co-cultivation:
-
Mix the G. lucidum protoplasts and the induced A. tumefaciens cells.
-
Plate the mixture on a co-cultivation medium containing acetosyringone and an osmotic stabilizer.
-
Incubate for 2-3 days to allow for T-DNA transfer.
-
-
Selection of Transformants:
-
Overlay the co-cultivation plates with a selection medium containing an appropriate antibiotic (e.g., hygromycin B or carboxin) to select for transformed fungal cells and an antibiotic to inhibit the growth of A. tumefaciens (e.g., cefotaxime).
-
Incubate until resistant colonies appear.
-
Subculture the resistant colonies onto fresh selection medium to obtain stable transformants.
-
This protocol provides a general framework for CRISPR/Cas9-based gene knockout in G. lucidum.
-
Design and Construction of sgRNA Expression Cassette:
-
Identify the target gene for knockout and design a 20-bp single guide RNA (sgRNA) sequence with a protospacer adjacent motif (PAM) sequence (typically NGG) at the 3' end.
-
Synthesize the sgRNA expression cassette, which typically includes a U6 promoter to drive sgRNA expression and the sgRNA scaffold sequence.
-
Clone the sgRNA expression cassette into a vector containing the Cas9 expression cassette and a selectable marker.
-
-
Transformation:
-
Transform G. lucidum protoplasts with the CRISPR/Cas9 plasmid using a suitable method, such as polyethylene (B3416737) glycol (PEG)-mediated transformation or ATMT.
-
-
Screening for Mutants:
-
Select for transformants on a medium containing the appropriate antibiotic.
-
Isolate genomic DNA from the transformants.
-
Screen for mutations at the target site using PCR amplification of the target region followed by sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation introduces or removes a restriction site.
-
-
Confirmation of Gene Knockout:
-
Confirm the absence of the target gene transcript in the mutant strains using reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).
-
Analyze the phenotype of the knockout mutants to determine the function of the target gene.
-
Quantitative Analysis of Ganoderic Acids by HPLC
This protocol is a generalized method for the quantification of ganoderic acids.
-
Sample Preparation:
-
Dry and pulverize the G. lucidum mycelia or fruiting bodies.
-
Extract the ganoderic acids from the powdered sample using a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of ultrasonication.
-
Filter the extract and evaporate the solvent.
-
Redissolve the dried extract in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid or phosphoric acid). The specific gradient will depend on the ganoderic acids being analyzed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 252 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for the specific ganoderic acids of interest.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the ganoderic acids in the sample by comparing their peak areas to the calibration curve.
-
Enzyme Assays
This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Preparation of Cell-Free Extract:
-
Homogenize G. lucidum mycelia in an extraction buffer.
-
Centrifuge the homogenate to obtain a crude cell-free extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing buffer, NADPH, and the cell-free extract.
-
Initiate the reaction by adding the substrate, HMG-CoA.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
-
This assay measures the incorporation of a radiolabeled precursor into squalene.
-
Preparation of Microsomal Fraction:
-
Prepare a cell-free extract as described above.
-
Perform differential centrifugation to isolate the microsomal fraction, where squalene synthase is located.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing buffer, NADPH, MgCl₂, and the microsomal fraction.
-
Add the radiolabeled substrate, [³H]-farnesyl pyrophosphate ([³H]-FPP).
-
-
Extraction and Scintillation Counting:
-
After incubation, stop the reaction and extract the lipids, including the newly synthesized [³H]-squalene.
-
Quantify the amount of [³H]-squalene produced using liquid scintillation counting.
-
Regulation of Ganoderic Acid Biosynthesis
The biosynthesis of ganoderic acids is a tightly regulated process, influenced by a complex network of transcription factors and signaling molecules.
Transcription Factors
Several transcription factors have been identified to play crucial roles in regulating the expression of genes involved in ganoderic acid biosynthesis. These include:
-
AreA: A GATA-type transcription factor involved in nitrogen metabolite repression.[14]
-
PacC: A pH-responsive transcription factor.[14]
-
Crz1: A calcineurin-responsive zinc finger transcription factor.[14]
-
LaeA: A global regulator of secondary metabolism.
-
Swi6: An APSES family transcription factor.[14]
-
MADS1: A MADS-box transcription factor.[14]
These transcription factors can act as either positive or negative regulators, fine-tuning the expression of biosynthetic genes in response to various developmental and environmental cues.
Signaling Pathways
Calcium ions (Ca²⁺) act as a crucial second messenger in the regulation of ganoderic acid biosynthesis. An increase in cytosolic Ca²⁺ concentration, triggered by various stimuli, can activate the calmodulin-calcineurin signaling pathway. Calcineurin, a Ca²⁺/calmodulin-dependent protein phosphatase, can then dephosphorylate and activate transcription factors such as Crz1, which in turn modulate the expression of ganoderic acid biosynthetic genes.[10] The addition of external Ca²⁺ has been shown to significantly enhance ganoderic acid production.[10]
Nitric oxide (NO) is another important signaling molecule involved in the regulation of secondary metabolism in fungi.[15] In G. lucidum, NO signaling has been implicated in the response to various stresses and can influence the production of ganoderic acids. The exact mechanisms by which NO exerts its regulatory effects on ganoderic acid biosynthesis are still being elucidated but may involve interactions with other signaling pathways and the modulation of transcription factor activity.[15]
Conclusion
The biosynthesis of ganoderic acids in Ganoderma lucidum is a complex and highly regulated process. A thorough understanding of this pathway, from the initial steps of the mevalonate pathway to the intricate modifications by cytochrome P450 enzymes, is crucial for the rational design of strategies to enhance the production of these valuable medicinal compounds. The elucidation of the roles of key regulatory elements, including transcription factors and signaling molecules, provides a foundation for the metabolic engineering of G. lucidum to create high-yielding strains. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of ganoderic acids. Future research will likely focus on the functional characterization of the remaining uncharacterized enzymes in the pathway and the further unraveling of the complex regulatory networks that govern their expression.
References
- 1. Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono-mono crossing of genetically modified monokaryons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. Nitric oxide as a developmental and metabolic signal in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abscisic acid-mediated cytosolic Ca2+ modulates triterpenoid accumulation of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress-Related Transcription Factors in the Regulation of Secondary Metabolism [mdpi.com]
- 10. Impacts of calcium signal transduction on the fermentation production of antitumor ganoderic acids by medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN110272932B - Preparation method of ganoderma lucidum spore powder polysaccharide peptide - Google Patents [patents.google.com]
- 12. Supercritical carbon-oxide extracts from cultivated and wild-grown Ganoderma lucidum mushroom: differences in ergosterol and ganoderic acids content, antioxidative and enzyme inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on (Z)-Ganoderenic Acid K: Natural Source, Abundance, and Analysis
This technical guide provides a comprehensive overview of (Z)-Ganoderenic acid K, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its natural source, abundance, analytical protocols, and its interaction with key signaling pathways.
Natural Source and Abundance
This compound is a lanostane-type triterpenoid that has been isolated from the basidiocarp (fruiting body) of the medicinal mushroom Ganoderma lucidum. This fungus, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. The bioactive compounds of G. lucidum, including a diverse array of ganoderic acids, are primarily found in its fruiting bodies and spores[1][2].
While specific quantitative data for this compound is not extensively documented in publicly available literature, the overall content of triterpenoids in Ganoderma species can vary significantly based on the strain, cultivation conditions, and the part of the mushroom being analyzed (fruiting body, mycelium, or spores)[2][3]. The total triterpenoid content in Ganoderma samples has been reported to range from 0.28% to 2.20% of the dry weight[4][5]. The table below summarizes the abundance of several representative ganoderic acids found in Ganoderma species to provide a contextual understanding of typical concentrations.
Table 1: Abundance of Selected Ganoderic Acids in Ganoderma Species
| Ganoderic Acid | Ganoderma Species | Part | Concentration (mg/g dry weight) | Reference |
| Ganoderic Acid A | G. lucidum | Fruiting Body | 0.13 - 1.25 | [4] |
| Ganoderic Acid B | G. lucidum | Fruiting Body | 0.08 - 0.76 | [4] |
| Ganoderic Acid C2 | G. lucidum | Fruiting Body | 0.05 - 0.45 | [2] |
| Ganoderic Acid H | G. lucidum | Fruiting Body | 0.03 - 0.31 | [2] |
| Ganoderenic Acid B | G. lucidum | Fruiting Body | 0.04 - 0.28 | [2] |
| Ganoderenic Acid D | G. tsugae | Fruiting Body | 0.01 - 0.15 | [4] |
| Total Triterpenoids | G. applanatum | Tubes | 6.4 | [6][7] |
| Total Triterpenoids | G. applanatum | Pileus (dark context) | 2.5 | [6][7] |
| Total Triterpenoids | G. applanatum | Pileus (white context) | 0.6 | [6][7] |
Note: The data presented is for various ganoderic acids and is intended to provide a general reference for the abundance of this class of compounds. Specific concentrations of this compound may vary.
Natural sources of this compound.
Experimental Protocols: Isolation and Quantification
The isolation and quantification of this compound typically involve chromatographic techniques. Below is a generalized protocol synthesized from established methods for the analysis of ganoderic acids from Ganoderma species.
-
Sample Preparation: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder (60-80 mesh).
-
Solvent Extraction: The powdered sample is extracted with 95% ethanol (B145695) or methanol (B129727) at room temperature using maceration or ultrasonication for 30-60 minutes. This step is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent such as ethyl acetate (B1210297) or chloroform (B151607) to separate the triterpenoid fraction from more polar compounds.
-
Column Chromatography: The triterpenoid-rich fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity, commonly a mixture of chloroform and methanol, to separate different classes of compounds.
-
Preparative HPLC: Fractions containing ganoderic acids are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid) is typically used for elution. Fractions corresponding to the peak of this compound are collected.
-
Sample Preparation for Analysis: The purified isolate or the crude extract is dissolved in methanol and filtered through a 0.22 µm syringe filter.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
-
Calibration: A standard curve is generated using a certified reference standard of this compound at various concentrations to enable accurate quantification.
Experimental workflow for isolation and quantification.
Biological Activity and Signaling Pathways
Ganoderic acids, as a class of compounds, have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects[8][9]. While specific studies on the signaling pathways modulated exclusively by this compound are limited, research on various ganoderic acids suggests their involvement in key cellular signaling cascades.
Notably, ganoderic acids have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[10][11][12]. These pathways are crucial in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. For instance, some ganoderic acids can inhibit the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[10]. By suppressing the phosphorylation of key proteins in the MAPK cascade (e.g., ERK, JNK, and p38), ganoderic acids can also attenuate inflammatory responses and inhibit cancer cell growth[11].
Modulation of NF-κB and MAPK signaling pathways.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
A Technical Guide to the Spectroscopic Characterization of (Z)-Ganoderenic Acid K and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of ganoderic acids, with a specific focus on the available information for (Z)-Ganoderenic acid K. Due to the limited publicly available spectroscopic data for this compound, this document also includes representative data and detailed experimental protocols for closely related and well-characterized ganoderic acids. This information serves as a valuable resource for researchers involved in the isolation, identification, and development of these bioactive compounds from Ganoderma species.
This compound is a triterpene acid that has been isolated from the basidiocarp of Ganoderma lucidum. It is an isomer of Ganoderenic acid K, which is known to be an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway[1][2]. The structural elucidation and characterization of these complex natural products rely heavily on a combination of advanced spectroscopic techniques.
Spectroscopic Data for Ganoderic Acid Characterization
Table 1: ¹H NMR Spectroscopic Data of Representative Ganoderic Acids (in CDCl₃)
| Proton | Ganoderenic Acid D (δ ppm, J in Hz) |
| H-7 | 4.88 (1H, dd, J = 8.4, 8.4) |
| H-18 | 0.89 (3H, s) |
| H-19 | 1.25 (3H, s) |
| H-22 | 6.05 (1H, s) |
| H-27 | 1.24 (3H, d, J = 6.0) |
| H-28 | 1.13 (3H, s) |
| H-29 | 1.11 (3H, s) |
| H-30 | 1.40 (3H, s) |
Data sourced from a study on triterpenoid (B12794562) constituents of Ganoderma tsugae[3].
Table 2: ¹³C NMR Spectroscopic Data of Representative Triterpenoids
Due to the lack of specific ¹³C NMR data for this compound in the searched literature, a representative table for a generic triterpenoid is provided to illustrate the typical chemical shift ranges for the carbon skeleton. The chemical shifts are highly dependent on the specific substitutions on the triterpenoid core[4][5][6].
| Carbon | Typical Chemical Shift Range (δ ppm) |
| C-3 | 70-90 (if hydroxylated) |
| C-5 | 40-60 |
| C-7 | 30-80 (depending on oxidation state) |
| C-9 | 40-60 |
| C-11 | 20-220 (depending on oxidation state) |
| C-15 | 20-220 (depending on oxidation state) |
| C-18 | 15-25 |
| C-19 | 15-25 |
| C-26 (Carboxyl) | 170-185 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Ganoderenic Acid D
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry (MS) | m/z: 512 (M⁺, C₃₀H₄₀O₇)[3] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3417, 1725, 1705, 1660, 1618, 1180, 1109, 992, 903[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the characterization of ganoderic acids.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified ganoderic acid are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.
-
¹H NMR Spectroscopy: Provides information about the proton environment in the molecule. Key parameters include chemical shift (δ), coupling constants (J), and integration.
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
-
2D NMR Techniques: For complex structures like ganoderic acids, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals[7][8].
2.2. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or quadrupole analyzer.
-
Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the ESI source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule[3].
2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C)[3][9][10][11][12].
2.4. HMG-CoA Reductase Inhibition Assay
As the isomer of this compound is a known HMG-CoA reductase inhibitor, the following is a general protocol for assessing this activity:
-
Enzyme and Substrate: The assay utilizes purified HMG-CoA reductase enzyme and its substrate, HMG-CoA, along with the cofactor NADPH.
-
Procedure: The reaction is initiated by adding HMG-CoA to a mixture containing the enzyme, NADPH, and the test compound (e.g., Ganoderenic acid K).
-
Detection: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Analysis: The inhibitory activity of the test compound is calculated by comparing the rate of NADPH oxidation in the presence and absence of the compound. Pravastatin is often used as a positive control[13][14][15].
Signaling Pathway
Ganoderenic acid K, the isomer of this compound, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This pathway is a critical target for cholesterol-lowering drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1910062-54-2|MOLNOVA [molnova.cn]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 14. media.neliti.com [media.neliti.com]
- 15. researchgate.net [researchgate.net]
The Multifaceted Therapeutic Targets of Ganoderic Acids in Human Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered substantial interest in oncology for their potent anti-tumor activities.[1] With over 130 different GAs identified, these compounds exhibit a remarkable ability to modulate a wide array of cellular processes involved in cancer progression, including proliferation, apoptosis, metastasis, and angiogenesis.[2] This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of various ganoderic acids in human cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms and Molecular Targets
Ganoderic acids exert their anti-cancer effects through a multi-pronged approach, targeting several core cellular processes and signaling pathways. Their action is not limited to a single mechanism but rather involves a network of interactions that collectively inhibit cancer growth and survival.
Induction of Apoptosis
A primary mechanism of action for many ganoderic acids is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[2]
-
Modulation of Bcl-2 Family Proteins: GAs such as Ganoderic Acid T (GA-T) have been shown to upregulate the expression of the pro-apoptotic protein Bax while having minimal effect on the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[2]
-
Mitochondrial Disruption and Cytochrome c Release: The increased mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates the initiator caspase-9, which in turn activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Ganoderic Acid A (GA-A) has also been shown to significantly increase the expression of cleaved caspase-3 in hepatocellular carcinoma cells.[4]
-
p53-Dependent Apoptosis: The tumor suppressor protein p53 plays a crucial role in GA-T-mediated apoptosis.[1][3] GA-T can increase the expression of p53, which contributes to the upregulation of Bax.[3] Furthermore, derivatives of GA-A have been found to bind to MDM2, a negative regulator of p53, thereby potentially stabilizing p53 and promoting apoptosis.
Cell Cycle Arrest
Ganoderic acids can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 phase.[5][6]
-
Downregulation of Cyclins and CDKs: Ganoderic Acid DM (GADM) has been observed to significantly decrease the protein levels of key G1 phase regulators, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6 in breast cancer cells.[5] GA-A also demonstrates the ability to decrease the expression of Cyclin D1.[4]
-
Upregulation of CDK Inhibitors: In addition to downregulating cyclins and CDKs, GAs can upregulate the expression of CDK inhibitors. For instance, GA-A has been shown to increase the expression of p21 in hepatocellular carcinoma cells.[4]
-
DNA Damage Response: GADM has been reported to induce DNA damage, as evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[5] This DNA damage may trigger a checkpoint response that leads to G1 arrest and apoptosis.[5]
Inhibition of Metastasis and Angiogenesis
The spread of cancer to distant organs is a major cause of mortality. Ganoderic acids have demonstrated significant anti-metastatic and anti-angiogenic properties.
-
Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, cell survival, invasion, and angiogenesis. Several ganoderic acids, including GA-A, GA-C1, and Ganoderic Acid Me (GA-Me), have been shown to inhibit the NF-κB signaling pathway.[7][8][9][10] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active p65 subunit.[8]
-
Downregulation of Matrix Metalloproteinases (MMPs): By inhibiting NF-κB, GAs can downregulate the expression of its target genes, including MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[1][10]
-
Suppression of Angiogenic Factors: GA-Me has been shown to downregulate the expression of various NF-κB-regulated angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[10]
Modulation of Other Key Signaling Pathways
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and survival. Ganoderic Acid C1 has been shown to partially suppress the MAPK pathway by reducing the phosphorylation of ERK1/2 and JNK, in addition to its effects on NF-κB.[9]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is often aberrantly activated in cancer. Ganoderic Acid A has been found to inhibit the JAK/STAT3 signaling pathway in breast cancer cells, leading to the downregulation of STAT3 target genes and the induction of mitochondrial apoptosis.
Quantitative Data on Ganoderic Acid Efficacy
The cytotoxic and inhibitory effects of various ganoderic acids have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Ganoderic Acid | Cell Line | Assay | Effect | IC50 Value | Reference |
| Ganoderic Acid A | HepG2 | Cell Viability (CCK-8) | Inhibition of proliferation | 187.6 µmol/L (24h), 203.5 µmol/L (48h) | [2] |
| Ganoderic Acid A | SMMC7721 | Cell Viability (CCK-8) | Inhibition of proliferation | 158.9 µmol/L (24h), 139.4 µmol/L (48h) | [2] |
| Ganoderic Acid T | 95-D | Cytotoxicity | Inhibition of proliferation | 27.9 µg/mL | [11] |
| Ganoderic Acid C1 | RAW 264.7 | TNF-α Production | Inhibition of LPS-induced TNF-α | ~24.5 µg/mL | [12] |
Signaling Pathway and Workflow Diagrams
Diagram 1: Ganoderic Acid-Induced Apoptosis Pathway
Caption: Mitochondrial-mediated apoptosis induced by ganoderic acids.
Diagram 2: Inhibition of NF-κB Signaling by Ganoderic Acids
Caption: Ganoderic acid-mediated inhibition of the NF-κB pathway.
Diagram 3: General Experimental Workflow for Target Validation
Caption: Workflow for validating ganoderic acid therapeutic targets.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of ganoderic acids on cancer cell lines.[4][13][14]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[15]
-
Treat the cells with various concentrations of the ganoderic acid for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 10-15 minutes.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][16][17]
-
Materials:
-
6-well plates
-
Cancer cell line
-
Ganoderic acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of ganoderic acid for a specified time to induce apoptosis.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.[5][19]
-
Materials:
-
Cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment with ganoderic acid and/or an inflammatory stimulus (e.g., LPS), wash cells with ice-cold PBS and lyse with RIPA buffer.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software.
-
Transwell Migration Assay
This assay assesses the ability of ganoderic acids to inhibit cancer cell migration.[6][20]
-
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Ganoderic acid
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
-
-
Procedure:
-
Pre-treat cancer cells with ganoderic acid for a specified duration.
-
Harvest the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well and add the cell suspension to the upper chamber.
-
Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[6]
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Wash the insert to remove excess stain and allow it to dry.
-
Count the number of migrated cells in several random fields under a microscope and calculate the average.
-
Conclusion and Future Directions
Ganoderic acids represent a promising class of natural compounds with significant potential for cancer therapy. Their ability to target multiple key signaling pathways involved in tumorigenesis, including apoptosis, cell cycle progression, and metastasis, underscores their potential as multi-targeted therapeutic agents. The inhibition of central signaling hubs like NF-κB and STAT3 highlights their broad-spectrum anti-cancer activity. While preclinical data is compelling, further research is necessary to fully elucidate the clinical potential of ganoderic acids. Future studies should focus on optimizing drug delivery systems to improve bioavailability, conducting comprehensive in vivo studies in relevant cancer models, and ultimately, translating these findings into well-designed clinical trials to evaluate their safety and efficacy in human patients. The continued exploration of these fascinating natural products could pave the way for novel and effective cancer treatments.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. academy.miloa.eu [academy.miloa.eu]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. benchchem.com [benchchem.com]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of (Z)-Ganoderenic Acid K in Research and Quality Control
Introduction
This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum and other related species. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported pharmacological activities. Accurate and precise quantification of individual ganoderic acids like this compound is essential for standardization, ensuring product consistency, and for furthering pharmacological investigations. This HPLC method provides a reliable approach for the quantification of this compound in various sample matrices.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification. The following protocol is a general guideline for the extraction of ganoderic acids from Ganoderma fruiting bodies.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting body
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered Ganoderma sample into a suitable flask.
-
Add 50 mL of chloroform and perform ultrasonic-assisted extraction for 60 minutes.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in an appropriate volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
HPLC System and Conditions
The following chromatographic conditions are based on a method developed for the simultaneous determination of six triterpenoids, including Ganoderic acid K.
| Parameter | Specification |
| HPLC System | An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, and DAD detector. |
| Column | Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 reversed-phase column. |
| Mobile Phase | A: AcetonitrileB: 0.03% Aqueous Phosphoric Acid |
| Gradient Elution | A linear gradient is employed. The specific gradient should be optimized to achieve baseline separation of this compound from other components in the sample matrix. A representative gradient is suggested in the table below. |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 252 nm[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Representative Gradient Program:
| Time (min) | % Acetonitrile (A) | % 0.03% Phosphoric Acid (B) |
| 0 | 20 | 80 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
| 40 | 20 | 80 |
| 50 | 20 | 80 |
Note: The retention time for this compound must be determined by injecting a pure standard of the compound.
Standard Preparation and Calibration
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of the analyte in the samples.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.[1]
Method Validation Summary
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes the key validation parameters based on a similar method for multiple ganoderic acids.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[1] |
| Precision (RSD) | Intra-day and Inter-day RSD < 2%[1] |
| Accuracy (Recovery) | 93 - 103%[1] |
| Limit of Detection (LOD) | To be determined empirically based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | To be determined empirically based on a signal-to-noise ratio of 10. |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Signaling Pathway Diagram
While the primary focus of this application note is the analytical method, it is relevant to the audience to visualize the context of this compound's biological importance. The following diagram illustrates a generalized signaling pathway potentially modulated by ganoderic acids.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assay of (Z)-Ganoderenic Acid K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of (Z)-Ganoderenic acid K on cancer cell lines. The described methods are foundational for screening and characterizing the anti-cancer properties of this natural product.
Introduction
Ganoderic acids, a class of triterpenoids isolated from Ganoderma lucidum, have demonstrated a range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] this compound is a member of this family, and evaluating its cytotoxic potential is a critical step in pre-clinical drug development. This document outlines detailed protocols for determining the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis.[5][6][7][8][9][10][11][12][13]
The proposed mechanism of action for many ganoderic acids involves the induction of apoptosis through the modulation of key signaling pathways.[1][14][15] This often includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[1][3]
Data Presentation
Quantitative results from the described assays should be recorded systematically. The following tables provide a template for data organization and analysis.
Table 1: MTT Assay - Cell Viability
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Viability |
| 0 (Vehicle Control) | 100 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Positive Control (e.g., Doxorubicin) |
Table 2: LDH Assay - Cytotoxicity
| This compound Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Mean Absorbance | % Cytotoxicity |
| Spontaneous LDH Release | 0 | ||||
| Maximum LDH Release | 100 | ||||
| 0 (Vehicle Control) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Positive Control (e.g., Lysis Buffer) |
Table 3: Apoptosis Assay - Flow Cytometry
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line Selection : Choose an appropriate cancer cell line for the study (e.g., HeLa, HepG2, MCF-7).[16]
-
Cell Culture : Maintain the selected cell line in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation : Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[17]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][18]
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6][7][8][10]
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol.
-
Controls : Prepare wells for the following controls:
-
Spontaneous LDH Release : Untreated cells.
-
Maximum LDH Release : Cells treated with a lysis buffer (provided in most commercial kits).[7]
-
Background : Medium only.
-
-
Incubation : Incubate the plate for the desired exposure time.
-
Supernatant Collection : Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[6] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction : Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.[10]
-
Absorbance Reading : Measure the absorbance at 490 nm.[10]
-
Data Analysis : Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][19]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound as described for the other assays.
-
Cell Harvesting : After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Putative Signaling Pathway for Ganoderenic Acid-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by Ganoderenic Acids.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. njbio.com [njbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of (Z)-Ganoderenic Acid K from Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive compounds isolated from various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. These compounds have garnered considerable interest within the scientific and pharmaceutical communities due to their potential therapeutic properties. (Z)-Ganoderenic acid K is a specific isomer of this family of compounds. This document provides a detailed protocol for the isolation and purification of this compound from Ganoderma species. The methodology is a compilation of established laboratory practices and scientific literature for the general isolation of ganoderic acids, offering a comprehensive guide for researchers aiming to obtain this valuable natural product for further investigation.
Data Presentation: Quantitative Analysis of Ganoderic Acid Content
| Ganoderma Species | Compound(s) | Extraction Method | Yield | Reference |
| G. tsugae | Total Ganoderic Acids | Acidic Ethyl Acetate (B1210297) Soluble Material | ~3% of crude triterpenoids | [1] |
| G. tsugae | Ganoderic Acid A | Semi-preparative HPLC | >100 mg from 5 g of AESM* | [1] |
| G. lucidum | Ganoderic Acid T | Recycling HSCCC | 25.7 mg from 300 mg of crude extract | [2] |
| G. lucidum | Ganoderol B | Recycling HSCCC | 16.4 mg from 300 mg of crude extract | [2] |
| G. applanatum | Total Triterpenoid (B12794562) Acids | Optimized Extraction | 6.4 mg/g of air-dry weight (from tubes) | [3] |
*AESM: Acidic Ethyl Acetate Soluble Material **HSCCC: High-Speed Counter-Current Chromatography
Experimental Protocols
This section details a representative protocol for the isolation of this compound. This protocol is a composite of methods used for the separation of various ganoderic acids and may require optimization for the specific target compound.
Raw Material Preparation
-
Source: Obtain dried fruiting bodies of a Ganoderma species known to produce Ganoderenic acid K, such as Ganoderma lucidum.
-
Cleaning: Thoroughly clean the raw material to remove any adhering debris.
-
Grinding: Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
-
Storage: Store the powdered material in a cool, dry place to prevent degradation.
Extraction of Crude Triterpenoids
An ethanolic extraction is commonly employed to isolate the crude triterpenoid fraction.
-
Maceration: Macerate the powdered Ganoderma (1 kg) with 95% ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of Triterpenoid-Enriched Extract
Liquid-liquid extraction is used to separate the triterpenoids from more polar compounds.
-
Suspension: Suspend the crude ethanolic extract in distilled water (2 L).
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of ethyl acetate (2 L x 3).
-
Combine and Dry: Combine the ethyl acetate fractions, which contain the triterpenoids. Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate a specific compound like this compound.
This step provides the initial separation of the triterpenoid mixture.
-
Column Preparation: Prepare a silica (B1680970) gel (200-300 mesh) column packed in chloroform (B151607).
-
Loading: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (B129727) (e.g., Chloroform:Methanol 100:0 to 90:10).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol 95:5) and visualization under UV light after spraying with a vanillin-sulfuric acid reagent and heating.
-
Pooling: Combine fractions containing compounds with similar TLC profiles.
This step further purifies the fractions containing the target compound.
-
Column Preparation: Prepare a C18 reversed-phase column and equilibrate it with the initial mobile phase.
-
Loading: Dissolve the semi-purified fraction in the mobile phase.
-
Elution: Elute the column with a gradient of methanol and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. A typical gradient could start from 50% methanol in water and gradually increase to 100% methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor by analytical High-Performance Liquid Chromatography (HPLC).
-
Pooling: Combine the fractions containing the target compound.
The final purification to isolate this compound is achieved using preparative HPLC.
-
System: Utilize a semi-preparative or preparative HPLC system with a C18 column.
-
Mobile Phase: Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing 0.1% acetic acid. The exact gradient will need to be optimized based on analytical HPLC runs to achieve baseline separation of the (Z)-isomer from other closely related compounds.
-
Injection and Collection: Inject the enriched fraction and collect the peak corresponding to this compound based on the retention time determined from analytical standards (if available) or by collecting all major peaks for subsequent structural elucidation.
-
Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC. A purity of >98% is often desired for biological assays.[4]
Structural Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the complete chemical structure and stereochemistry.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathway for Investigation
While the specific signaling pathways modulated by this compound are not well-defined, other ganoderic acids, such as Ganoderic Acid A, have been shown to interact with key cancer-related pathways. The p53-MDM2 pathway is a critical regulator of cell cycle and apoptosis and a potential target for investigation.[5][6]
Caption: Hypothesized p53-MDM2 signaling pathway.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid K | CAS:104700-95-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Ganoderic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, particularly Ganoderma lucidum. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. The structural diversity of ganoderic acids, with numerous isomers differing in the position of hydroxyl and carbonyl groups and the stereochemistry of their side chains, presents a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for the separation, identification, and quantification of these closely related isomers. This application note provides detailed protocols and quantitative data for the analysis of ganoderic acid isomers by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for the UPLC-MS/MS analysis of various ganoderic acid isomers, compiled from published validation studies.[1][2][3]
Table 1: UPLC-MS/MS Method Validation Parameters for Selected Ganoderic Acids
| Ganoderic Acid Isomer | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD %) Intra-day | Precision (RSD %) Inter-day | Accuracy/Recovery (%) |
| Ganoderic Acid A | >0.998 | 3.0 - 25.0 ng/mL | 20.0 - 40.0 ng/mL | <6.2 | <6.2 | 90.0 - 105.7 |
| Ganoderic Acid B | >0.998 | 3.0 - 25.0 ng/mL | 20.0 - 40.0 ng/mL | <6.2 | <6.2 | 90.0 - 105.7 |
| Ganoderic Acid C2 | >0.998 | 3.0 - 25.0 ng/mL | 20.0 - 40.0 ng/mL | <6.2 | <6.2 | 90.0 - 105.7 |
| Ganoderic Acid D | >0.998 | 3.0 - 25.0 ng/mL | 20.0 - 40.0 ng/mL | <6.2 | <6.2 | 90.0 - 105.7 |
| Ganoderic Acid H | >0.998 | 3.0 - 25.0 ng/mL | 20.0 - 40.0 ng/mL | <6.2 | <6.2 | 90.0 - 105.7 |
| Ganoderic Acid F | >0.998 | 0.66 - 6.55 µg/kg | 2.20 - 21.84 µg/kg | <6.8 | <8.1 | 89.1 - 114.0 |
| Ganoderic Acid G | >0.998 | 0.66 - 6.55 µg/kg | 2.20 - 21.84 µg/kg | <6.8 | <8.1 | 89.1 - 114.0 |
Table 2: Illustrative MRM Transitions for Quantification of Ganoderic Acid Isomers (Negative Ion Mode)
| Ganoderic Acid Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ganoderic Acid A | 515.3 | 453.3 | 25-35 |
| Ganoderic Acid B | 499.3 | 437.3 | 25-35 |
| Ganoderic Acid C2 | 513.3 | 451.3 | 25-35 |
| Ganoderic Acid D | 497.3 | 435.3 | 25-35 |
| Ganoderic Acid H | 513.3 | 469.3 | 25-35 |
Note: Optimal collision energies are instrument-dependent and require empirical determination.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction of Ganoderic Acids from Ganoderma lucidum
This protocol is suitable for the extraction of ganoderic acids from the dried and powdered fruiting bodies of Ganoderma lucidum.[4][5]
Materials:
-
Dried and powdered Ganoderma lucidum
-
Methanol (B129727) (LC-MS grade) or 95% Ethanol (B145695)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
UPLC vials
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma lucidum into a 50 mL conical tube.
-
Add 20 mL of methanol or 95% ethanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
Reconstitute the dried extract in 5 mL of LC-MS grade methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Method for Quantitative Analysis
This method provides high sensitivity and selectivity for the quantification of ganoderic acid isomers.[2][3][5]
Instrumentation:
-
UPLC system coupled to a triple-quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI may offer a more stable signal and lower baseline noise for some ganoderic acids.[6]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-17 min: 90% B (isocratic)
-
17-17.1 min: 90-10% B (linear gradient)
-
17.1-20 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion mode is often preferred for a strong signal of the deprotonated molecule [M-H]⁻.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Utilize instrument-specific software to create an acquisition method with the MRM transitions for the target ganoderic acid isomers (see Table 2 for examples).
Visualizations
Experimental Workflow
Caption: Workflow for Ganoderic Acid Isomer Analysis.
Fragmentation and Isomer Differentiation
The differentiation of ganoderic acid isomers by mass spectrometry relies on their unique fragmentation patterns. The positions of carbonyl and hydroxyl groups on the tetracyclic skeleton significantly influence the cleavage of the rings.[7][8] For example, the cleavage of ring C is a characteristic feature for 7-hydroxy-15-oxo derivatives.[7] By analyzing the product ion spectra obtained from collision-induced dissociation (CID), it is possible to distinguish between isomers that have the same precursor ion mass.
Caption: Isomer Differentiation via MS/MS Fragmentation.
Inhibition of NF-κB Signaling Pathway
Ganoderic acids have been reported to exert anti-inflammatory effects by inhibiting key signaling pathways.[4] While the precise mechanisms for each isomer are still under investigation, the following diagram illustrates the generally accepted mechanism of NF-κB pathway inhibition by ganoderic acids.
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion
The UPLC-MS/MS and UPLC-QTOF-MS methods detailed in this application note provide the necessary sensitivity and selectivity for the accurate analysis of ganoderic acid isomers. The provided protocols for sample preparation and chromatographic separation, combined with optimized mass spectrometry parameters, offer a robust framework for researchers in natural product chemistry, pharmacology, and drug development. The ability to differentiate and quantify these closely related isomers is crucial for understanding their individual biological activities and for the quality control of Ganoderma-based products.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ganoderma-market.com [ganoderma-market.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of (Z)-Ganoderenic Acid K
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ganoderenic acid K is a triterpenoid (B12794562) compound that can be isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[1] Triterpenoids from Ganoderma species have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[2][3] These anti-inflammatory properties are often attributed to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[4][5] The dysregulation of these pathways is implicated in numerous chronic inflammatory diseases.[6][7] This document provides detailed protocols for assessing the anti-inflammatory potential of this compound using established in vitro and in vivo models.
Key Signaling Pathways in Inflammation
Inflammation is a complex biological response to harmful stimuli. The NF-κB and MAPK signaling cascades are critical regulators of this process, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9]
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[10]
-
MAPK Pathway: This pathway consists of several cascades, including ERK, JNK, and p38 MAPK.[11] These kinases are activated by various extracellular stimuli and play a crucial role in regulating the synthesis of inflammatory mediators.[12]
Experimental Protocols
A systematic approach is recommended to evaluate the anti-inflammatory effects of this compound, beginning with in vitro assays to establish its direct cellular effects and progressing to in vivo models to assess its efficacy in a whole organism.
I. In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are cost-effective and efficient for initial screening of anti-inflammatory properties.[6][13]
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified time before LPS stimulation.
2. Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound.
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound.
-
Stimulate with LPS.
-
After incubation, collect the supernatant.
-
Mix the supernatant with Griess reagent and measure absorbance at 540 nm.
-
4. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants as described for the Griess test.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
5. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Principle: To investigate the molecular mechanism by which this compound exerts its anti-inflammatory effects.
-
Protocol:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.[4]
-
Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory assays.
II. In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory effects observed in vitro and to evaluate the compound's overall physiological response.[14][15][16][17]
1. Animal Model
-
Species: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
2. Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[18]
-
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.
-
Protocol:
-
Divide animals into groups: control, carrageenan-only, this compound treated (various doses), and positive control (e.g., indomethacin).
-
Administer this compound or the reference drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
3. Histopathological Examination
-
Principle: To assess the cellular infiltration and tissue damage in the inflamed paw.
-
Protocol:
-
At the end of the experiment, sacrifice the animals and collect the paw tissue.
-
Fix the tissue in 10% formalin, process, and embed in paraffin.
-
Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a microscope for inflammatory cell infiltration and tissue architecture changes.
-
4. Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme abundant in neutrophils, and its activity in the tissue is an indicator of neutrophil infiltration.
-
Protocol:
-
Homogenize the paw tissue.
-
Perform the MPO assay on the tissue homogenate according to established protocols.
-
Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for in vivo anti-inflammatory assessment.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 50.3 ± 4.1 | 25.1 ± 2.9 | 15.8 ± 1.7 |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 25.6 ± 2.1 | 850.7 ± 55.3 | 620.4 ± 48.9 | 350.2 ± 30.1 |
| (Z)-GAK + LPS | 10 | 97 ± 5.1 | 20.1 ± 1.8 | 710.2 ± 49.8 | 510.6 ± 40.2 | 280.5 ± 25.6 |
| (Z)-GAK + LPS | 25 | 96 ± 4.9 | 15.3 ± 1.5 | 550.8 ± 42.1 | 380.9 ± 35.7 | 210.3 ± 20.8 |
| (Z)-GAK + LPS | 50 | 95 ± 5.3 | 10.8 ± 1.1 | 380.4 ± 35.6 | 250.1 ± 28.3 | 150.7 ± 18.4 |
Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control | - | 0.15 ± 0.02 | - |
| Carrageenan | - | 0.85 ± 0.07 | - |
| (Z)-GAK | 25 | 0.68 ± 0.06* | 20.0 |
| (Z)-GAK | 50 | 0.52 ± 0.05** | 38.8 |
| (Z)-GAK | 100 | 0.35 ± 0.04 | 58.8 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
Data are presented as mean ± SD. Statistical significance compared to the Carrageenan group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound.
References
- 1. Ganoderic acid K | CAS#:104700-95-0 | Chemsrc [chemsrc.com]
- 2. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induce… [ouci.dntb.gov.ua]
- 6. journalajrb.com [journalajrb.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpras.com [ijpras.com]
- 15. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Unraveling the Molecular Mechanisms of (Z)-Ganoderenic Acid K: Application Notes and Protocols
(Z)-Ganoderenic acid K (GA-K) , a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a member of the larger family of ganoderic acids known for their diverse and potent pharmacological activities.[1][2] These compounds have garnered significant scientific interest for their potential therapeutic applications, particularly in oncology and immunology.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the mechanism of action of (Z)-GA-K.
Due to the limited specific research on the (Z)-isomer of Ganoderenic acid K, the methodologies and known mechanisms of action detailed below are based on extensive studies of structurally similar and well-researched ganoderic acids, such as Ganoderic Acid A, T, and DM. These protocols provide a robust framework for elucidating the biological functions of (Z)-GA-K.
Core Mechanisms of Action of Ganoderic Acids
Ganoderic acids exert their effects through a multi-pronged approach, primarily targeting key signaling pathways involved in cell survival, proliferation, inflammation, and metastasis.[5]
1. Anti-Cancer Activity:
-
Induction of Apoptosis: Ganoderic acids trigger programmed cell death in cancer cells, often through the mitochondria-mediated intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.[3][5][6]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, commonly the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][7]
-
Inhibition of Metastasis: Several ganoderic acids have been shown to suppress tumor cell invasion and metastasis by inhibiting matrix metalloproteinases (MMPs) and targeting key signaling pathways like Nuclear Factor-kappa B (NF-κB).[3][5]
2. Anti-Inflammatory Activity:
-
Modulation of Inflammatory Pathways: Ganoderic acids are potent inhibitors of pro-inflammatory signaling cascades, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] By inhibiting these pathways, they reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of various ganoderic acids, providing a comparative baseline for assessing the activity of (Z)-GA-K.
Table 1: In Vitro Anti-Cancer Activity of Selected Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference(s) |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | Proliferation Inhibition | Dose-dependent inhibition observed | [10] |
| Ganoderic Acid T | HCT-116 (Colon Cancer) | N/A | Apoptosis Induction, Invasion Suppression | N/A | [3] |
| Ganoderic Acid DM | IOMM-Lee (Meningioma) | N/A | Apoptosis Induction | N/A | [6] |
| G. lucidum Extract | MDA-MB 231 (Breast Cancer) | N/A | Proliferation Inhibition | IC50: 25.38 µg/mL | [11] |
| G. lucidum Extract | SW 620 (Colorectal Cancer) | N/A | Proliferation Inhibition | IC50: 47.90 µg/mL | [11] |
Table 2: In Vitro Anti-inflammatory Activity of Selected Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
| Deacetyl Ganoderic Acid F | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [8] |
| Ganoderic Acid A | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified | Farnesoid X Receptor (FXR) | [8] |
| Ganoderic Acid C1 | RAW 264.7 (Macrophages) | N/A | TNF-α | N/A | NF-κB | [12] |
Visualizing Molecular Pathways and Workflows
Caption: A typical experimental workflow for in vitro mechanism of action studies.
Caption: The intrinsic apoptosis pathway modulated by Ganoderic Acids.
References
- 1. This compound|1910062-54-2|MOLNOVA [molnova.cn]
- 2. scirp.org [scirp.org]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Purification-Mass Spectrometry in Ganoderic Acid Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] A critical step in elucidating their mechanisms of action and advancing their therapeutic potential is the identification of their direct molecular targets within the cell. Affinity purification-mass spectrometry (AP-MS) has emerged as a powerful chemical proteomics approach to systematically identify the protein interaction partners of small molecules like ganoderic acids.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the use of AP-MS in identifying the cellular targets of ganoderic acids. The information is intended to guide researchers in designing and executing robust experiments to uncover novel protein binders and delineate the signaling pathways modulated by these promising natural products.
Data Presentation: Identified Protein Targets of Ganoderic Acids
The following tables summarize the currently identified protein targets for specific ganoderic acids, as determined by various proteomics and biochemical approaches.
Table 1: Direct Protein Targets of Ganoderic Acids Identified by Affinity-Based Methods
| Ganoderic Acid | Identified Protein Target(s) | Cell Line/System | Method of Identification | Reference(s) |
| Ganoderic Acid DM | Tubulin | PC-3 (Prostate Cancer) | Affinity chromatography with GA-DM conjugated magnetic beads followed by LC-MS/MS | [5][6][7] |
| Ganoderic Acid D | 14-3-3 protein family (multiple isoforms), Annexin A5, Aminopeptidase B | HeLa (Cervical Cancer) | In silico drug target searching program (INVDOCK) with experimental validation of 14-3-3 zeta binding by surface plasmon resonance. | [1][2] |
Table 2: Proteins and Pathways Modulated by Ganoderic Acids (Evidence from Proteomics and Other Cellular Assays)
| Ganoderic Acid | Effect | Key Proteins/Pathways Modulated | Cell Line/System | Reference(s) |
| Ganoderic Acid A | Anti-osteoporotic, Anti-tumor | PIK3CA/Akt/TWIST1, p53-MDM2 | MC3T3-E1 (pre-osteoblast), various cancer cell lines | [8][9] |
| Ganoderic Acid C1 | Anti-inflammatory | NF-κB, MAPK, AP-1 | Mouse macrophages, human peripheral blood mononuclear cells | [10][11] |
| Deacetyl Ganoderic Acid F | Anti-inflammatory | NF-κB (IKK, IκBα, p65) | BV-2 (microglial cells) | [12] |
| Ganoderic Acid DM | Induces autophagic apoptosis | PI3K/Akt/mTOR | A549, NCI-H460 (Non-small cell lung cancer) | [13] |
| Ganoderic Acids (general) | Anti-atherosclerotic | TLR4/MyD88/NF-κB | Macrophages | [14] |
Table 3: IC50 Values of Various Ganoderic Acids in Cancer Cell Lines
| Ganoderic Acid | Cell Line | IC50 Value | Reference(s) |
| Ganoderic Acid D | HeLa (Cervical Cancer) | 17.3 ± 0.3 µM | [1][2] |
| Ganoderic Acid F | HeLa (Cervical Cancer) | 19.5 ± 0.6 µM | [15] |
| Ganoderic Acid K | HeLa (Cervical Cancer) | 15.1 ± 0.5 µM | [15] |
| Ganoderic Acid B | HeLa (Cervical Cancer) | 20.3 ± 0.4 µM | [15] |
| Ganoderic Acid AM1 | HeLa (Cervical Cancer) | 19.8 ± 0.7 µM | [15] |
Experimental Protocols
The following section details the methodologies for key experiments in the AP-MS workflow for ganoderic acid target identification.
Protocol 1: Immobilization of Ganoderic Acids on Sepharose Beads
This protocol describes a general method for the covalent coupling of ganoderic acids to NHS-activated Sepharose beads, a common matrix for affinity chromatography.[2]
Materials:
-
Ganoderic acid of interest
-
NHS-activated Sepharose beads (e.g., from Cytiva)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS or Tris-buffered saline)
-
Anhydrous DMSO
-
Reaction tubes
-
Rotating mixer
Procedure:
-
Bead Preparation: Resuspend the NHS-activated Sepharose beads in the bottle by gentle agitation. Transfer the required amount of slurry to a reaction tube.
-
Washing: Wash the beads with 3-5 bed volumes of ice-cold 1 mM HCl to remove the preserving solution. Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat this wash step twice.
-
Ligand Solubilization: Dissolve the ganoderic acid in a minimal amount of anhydrous DMSO.
-
Coupling Reaction: Immediately add the dissolved ganoderic acid to the washed beads. Add coupling buffer to the desired final volume. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Blocking: After the coupling reaction, centrifuge the beads and discard the supernatant. Add blocking buffer to the beads and incubate for 2 hours at room temperature with gentle rotation to block any remaining active NHS groups.
-
Final Washes: Wash the beads extensively with wash buffer to remove non-covalently bound ganoderic acid and blocking agents. A typical wash sequence is three cycles of alternating low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and high pH (coupling buffer) washes, followed by three washes with the final wash buffer.
-
Storage: Resuspend the ganoderic acid-coupled beads in a suitable storage buffer (e.g., PBS with 20% ethanol) and store at 4°C. A parallel control experiment with beads alone (mock-coupled) should always be prepared.[2]
Protocol 2: Affinity Purification of Ganoderic Acid-Binding Proteins
This protocol outlines the procedure for enriching proteins that bind to the immobilized ganoderic acid from a cell lysate.[2][7]
Materials:
-
Ganoderic acid-coupled beads and control beads (from Protocol 1)
-
Cell culture of interest (e.g., H460 lung cancer cells)
-
Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Wash buffer (Lysis buffer or a buffer with adjusted salt concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, SDS-PAGE sample buffer, or a solution with a high concentration of a competitive ligand)
-
Cell scraper, centrifuge, and other standard cell culture and biochemistry equipment
Procedure:
-
Cell Lysate Preparation: Culture and harvest the desired cell line. Wash the cells with ice-cold PBS. Lyse the cells in non-denaturing lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified lysate).
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).
-
Affinity Chromatography: Incubate a defined amount of the clarified cell lysate (e.g., 1-5 mg of total protein) with the ganoderic acid-coupled beads and the control beads for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation (500 x g for 5 minutes) and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 5-10 bed volumes, 3-5 times) to remove non-specifically bound proteins.[2]
-
Elution: Elute the bound proteins from the beads using the chosen elution buffer. For example, if using a low pH elution buffer, incubate the beads with the buffer for 5-10 minutes, centrifuge, and collect the supernatant. Neutralize the eluate immediately with a Tris-based buffer. Alternatively, boil the beads in SDS-PAGE sample buffer to elute and denature the proteins simultaneously.
Protocol 3: Protein Identification by Mass Spectrometry
This protocol provides a general workflow for identifying the eluted proteins using LC-MS/MS.[2][4]
Materials:
-
Eluted protein samples from Protocol 2
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
Protein database (e.g., Swiss-Prot) and search software (e.g., Mascot, Sequest)
Procedure:
-
SDS-PAGE: Separate the eluted proteins on a 1D SDS-PAGE gel. Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
In-Gel Digestion: Excise the protein bands of interest (or the entire lane) from the gel. Perform in-gel reduction, alkylation, and trypsin digestion to generate peptides.
-
Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The liquid chromatography step separates the peptides, which are then ionized and fragmented in the mass spectrometer to generate MS/MS spectra.
-
Protein Identification: Search the acquired MS/MS data against a relevant protein database. The search algorithm matches the experimental spectra to theoretical fragmentation patterns of known proteins to identify the proteins present in the sample.
-
Data Analysis: Compare the proteins identified from the ganoderic acid-coupled beads to those from the control beads to identify specific binders. Quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) can be employed for more rigorous identification of enriched proteins.
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates the overall workflow for target identification of ganoderic acids using affinity purification-mass spectrometry.
Caption: AP-MS workflow for ganoderic acid target identification.
Signaling Pathways Modulated by Ganoderic Acids
The following diagrams depict key signaling pathways known to be modulated by ganoderic acids.
NF-κB Signaling Pathway
Ganoderic acids, such as GA-C1 and Deacetyl GA-F, have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[11][12]
Caption: Inhibition of the NF-κB pathway by ganoderic acids.
PI3K/Akt/mTOR Signaling Pathway
Ganoderic acids like GA-DM can induce apoptosis and autophagy in cancer cells by inhibiting the pro-survival PI3K/Akt/mTOR pathway.[13]
Caption: Ganoderic acid-mediated inhibition of PI3K/Akt/mTOR signaling.
References
- 1. Proteomics characterization of the cytotoxicity mechanism of ganoderic acid D and computer-automated estimation of the possible drug target network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. wp.unil.ch [wp.unil.ch]
- 5. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 9. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Ganoderic Acids
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of established experimental models and detailed protocols for evaluating the neuroprotective properties of ganoderic acids, a class of bioactive triterpenoids derived from Ganoderma lucidum. The information presented herein is intended to guide researchers in designing and executing robust preclinical studies to explore the therapeutic potential of these natural compounds in the context of various neurological disorders.
Introduction to Ganoderic Acids and Neuroprotection
Ganoderic acids (GAs), particularly Ganoderic Acid A (GAA), are major secondary metabolites of the medicinal mushroom Ganoderma lucidum.[1][2] A growing body of evidence suggests that GAs possess significant neuroprotective effects, making them promising candidates for the development of novel therapies for neurodegenerative diseases and other neurological conditions.[1][2] Their mechanisms of action are multifaceted and include anti-inflammatory, antioxidant, anti-apoptotic, and pro-autophagic activities.[1][2][3] These notes will detail the experimental frameworks used to substantiate these claims.
In Vitro Experimental Models
In vitro models are essential for the initial screening and mechanistic elucidation of the neuroprotective effects of ganoderic acids. These models allow for the investigation of cellular and molecular pathways in a controlled environment.
Alzheimer's Disease Models
Cell Line: HT22 (mouse hippocampal neuronal cells) or SH-SY5Y (human neuroblastoma cells) Inducing Agent: Amyloid-beta 25-35 (Aβ₂₅₋₃₅) or aggregated Aβ₄₂
Rationale: Aβ plaque formation is a hallmark of Alzheimer's disease (AD). Exposing neuronal cells to Aβ peptides induces cytotoxicity, oxidative stress, and apoptosis, mimicking key aspects of AD pathology.[4]
Quantitative Data Summary:
| Model | Ganoderic Acid | Concentration | Key Findings | Reference |
| Aβ₂₅₋₃₅-injured HT22 cells | Ganoderic Acid A (GAA) | 100 µM | Significantly reversed ERK protein expression, oxidative stress markers, and mitochondrial damage. Downregulated cleaved caspase-3, apoptosis rates, Aβ, and p-Tau expression. | [1] |
| Aβ₂₅₋₃₅-induced HT22 AD cells | Ganoderic Acid A (GAA) | Not Specified | Enhanced antioxidant capacity, maintained iron metabolism, and reduced mitochondrial dysfunction. | [4] |
Neuroinflammation Model
Cell Line: BV2 (mouse microglial cells) Inducing Agent: Lipopolysaccharide (LPS)
Rationale: Microglia-mediated neuroinflammation is a critical factor in the progression of many neurodegenerative diseases.[5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing the production of pro-inflammatory cytokines.[5]
Quantitative Data Summary:
| Model | Ganoderic Acid | Concentration | Key Findings | Reference |
| LPS-stimulated BV2 cells | Ganoderic Acid A (GAA) | 1-100 µg/ml | Significantly suppressed proliferation and activation. Promoted polarization from M1 to M2 phenotype. Attenuated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enhanced BDNF expression. | [5] |
Oxidative and Nitrosative Stress Models
Cell Line: SH-SY5Y (human neuroblastoma cells), PC12 (rat pheochromocytoma cells) Inducing Agent: Sodium Nitroprusside (SNP) - a nitric oxide (NO) donor.
Rationale: Excessive nitric oxide production leads to nitrosative stress, a major contributor to neuronal damage in various neurological disorders.[6][7]
Quantitative Data Summary:
| Model | Ganoderic Acid | Concentration | Key Findings | Reference |
| SNP-injured SH-SY5Y cells | Ganoderic Acid A (GAA) | 10 µM | Significantly attenuated SNP-induced cytotoxicity and NO increase. The protective effect was blocked by β-adrenergic receptor antagonists. | [6][7] |
Epilepsy Model
Cell Culture: Primary hippocampal neurons Inducing Condition: Magnesium-free medium
Rationale: Culturing neurons in a magnesium-free medium induces spontaneous recurrent epileptiform discharges, providing an in vitro model to study seizure-like activity and neuronal death.
Quantitative Data Summary:
| Model | Ganoderic Acid | Concentration | Key Findings | Reference |
| Primary hippocampal neurons in Mg²⁺-free medium | Ganoderic Acid A (GA-A) | Not Specified | Improved SOD activity (127.15 ± 3.82 U/mg protein), stabilized mitochondrial membrane potential, and reduced apoptosis (14.93%). | [8] |
In Vivo Experimental Models
In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of ganoderic acids in a whole-organism context.
Alzheimer's Disease Models
Animal Model: APP/PS1 transgenic mice or intracerebroventricular (ICV) injection of aggregated Aβ₄₂ in mice. Rationale: APP/PS1 mice express human mutant amyloid precursor protein and presenilin-1, leading to age-dependent Aβ plaque deposition and cognitive deficits. ICV injection of Aβ₄₂ provides an acute model of Aβ-induced toxicity and cognitive impairment.[3][4]
Quantitative Data Summary:
| Model | Ganoderic Acid | Dosage & Route | Key Findings | Reference |
| ICV Aβ₄₂-injected mice | Ganoderic Acid A (GAA) | Not Specified | Ameliorated cognitive deficiency (assessed by object recognition and Morris water maze tests) and reduced Aβ₄₂ levels in the hippocampus. Upregulated LC3B expression in the hippocampus. | [3][9] |
| APP/PS1 mice | Ganoderic Acid A (GAA) | Not Specified | Attenuated hippocampal neuronal loss, improved mitochondrial ultrastructure, and enhanced memory and learning ability. | [4] |
Stroke and Post-Stroke Depression Models
Animal Model: Male Swiss Wistar rats or Sprague-Dawley rats. Procedure: Middle cerebral artery occlusion (MCAO) for focal ischemia, followed by chronic unpredictable mild stress (CUMS) for post-stroke depression.[1][10]
Rationale: MCAO is a widely used model for inducing ischemic stroke. The subsequent application of CUMS mimics the conditions that can lead to post-stroke depression.[1]
Quantitative Data Summary:
| Model | Ganoderic Acid | Dosage & Route | Key Findings | Reference |
| MCAO rats | Ganoderic Acid (GA) | Not Specified | Dose-dependently suppressed infarct size, neurological deficit score, brain water content, and Evans blue leakage. Reduced levels of NO, iNOS, LDH, and inflammatory markers. | [10] |
| MCAO/CUMS rats | Ganoderic Acid A (GAA) | Not Specified | Attenuated depressive-like behaviors. Mitigated neuronal damage and reduced inflammatory responses in the hippocampus. Restored the inactivation of the ERK/CREB pathway. | [1] |
Epilepsy Model
Animal Model: Male Sprague-Dawley rats. Procedure: Daily intraperitoneal (i.p.) injection of pentylenetetrazole (PTZ).
Rationale: PTZ is a GABA-A receptor antagonist that induces seizures, providing a model for screening anti-epileptic compounds.
Quantitative Data Summary:
| Model | Ganoderic Acid | Dosage & Route | Key Findings | Reference |
| PTZ-induced seizure rats | Ganoderic Acid A (GAA) | Not Specified | Reduced epileptic behavior (Racine scale), morphological changes, and apoptosis rate of cortical neurons (assessed by H&E and TUNEL staining). | [1] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells (e.g., BV2, HT22, SH-SY5Y) in 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.[5][11]
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Treatment: Pre-treat cells with various non-toxic concentrations of ganoderic acids for 1-2 hours.
-
Induction of Injury: Add the inducing agent (e.g., LPS, Aβ₂₅₋₃₅, SNP) to the wells and incubate for 24 hours. Include appropriate control groups (cells only, cells + inducing agent, cells + ganoderic acid only).
-
Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[11]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the control group.[7]
Western Blot Analysis
-
Cell Lysis: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, cleaved caspase-3, NRF2, GPX4, p-p65, β-actin) overnight at 4°C.[1][4][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 or BV2) in a 96-well plate. Pre-treat with ganoderic acids, followed by stimulation with LPS (1 µg/mL) for 24 hours.[11]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-1-naphthylethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.[11]
-
Measurement: Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.
Morris Water Maze (MWM) for Spatial Memory (In Vivo)
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: For several consecutive days, place the animal (mouse or rat) into the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform).
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Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
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Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between treatment groups.[3][9]
Signaling Pathways and Visualizations
Ganoderic acids exert their neuroprotective effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Key neuroprotective signaling pathways modulated by Ganoderic Acid A.
Caption: General experimental workflow for in vitro neuroprotection assays.
Caption: General experimental workflow for in vivo neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A Promotes Amyloid-β Clearance (In Vitro) and Ameliorates Cognitive Deficiency in Alzheimer’s Disease (Mouse Model) through Autophagy Induced by Activating Axl [mdpi.com]
- 4. The anti-Alzheimer's disease effects of ganoderic acid A by inhibiting ferroptosis-lipid peroxidation via activation of the NRF2/SLC7A11/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic Acid A Promotes Amyloid-β Clearance (In Vitro) and Ameliorates Cognitive Deficiency in Alzheimer's Disease (Mouse Model) through Autophagy Induced by Activating Axl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Ganoderic Acid against Focal Ischemic Stroke Induced by Middle Cerebral Artery Occlusion in the Rats via Suppression of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving aqueous solubility of (Z)-Ganoderenic acid K for bioassays
Technical Support Center: (Z)-Ganoderenic Acid K Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for bioassays. Due to its triterpenoid (B12794562) structure, this compound exhibits poor aqueous solubility, which can present challenges in experimental setup and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous bioassay medium. What is the primary cause and what should I do?
A1: Precipitation is the most common issue encountered with hydrophobic compounds like this compound. Ganoderic acids are complex, lipophilic triterpenoids that are inherently poorly soluble in water. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium (e.g., cell culture media, PBS), the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.
To resolve this, you should first ensure your stock solution is fully dissolved. If precipitation still occurs upon dilution, you will need to employ a solubility enhancement strategy. Please refer to the troubleshooting workflow and the methods described below.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating initial stock solutions of this compound and similar triterpenoids.[1][2] Ethanol (B145695) can also be used.[1] A stock solution of at least 10-20 mM in DMSO should be achievable.[3] Always use high-purity, anhydrous DMSO to avoid introducing water, which can lower the compound's solubility in the stock.
Q3: How can I use DMSO as a co-solvent in my bioassay without it affecting my cells?
A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[4] The key is to keep the final concentration of DMSO in your bioassay medium as low as possible.
-
General Rule: Aim for a final DMSO concentration of ≤ 0.1% (v/v).[4][5]
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Tolerable Limit: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this is cell-line dependent.[6][7][8]
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Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions but without the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[4]
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High Stock Concentration: Prepare the highest possible stock concentration in DMSO (e.g., 20 mM) so that a smaller volume is needed for dilution into your final assay medium, thus keeping the final DMSO percentage low.[7]
Q4: Can I improve the solubility by adjusting the pH of my medium?
A4: this compound is an acidic compound, containing a carboxylic acid group. Therefore, increasing the pH of the buffer (making it more alkaline) will deprotonate the carboxylic acid, forming a carboxylate salt which is generally more water-soluble. However, this approach has limitations:
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Physiological Constraints: Most bioassays, especially cell-based ones, must be conducted within a narrow physiological pH range (typically 7.2-7.4). Significant deviation can harm or kill the cells.
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Compound Stability: Extreme pH values may degrade the compound.[9]
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Buffering Capacity: Culture media are strongly buffered and will resist significant pH changes.
This method is more applicable for cell-free assays where pH can be more freely adjusted.
Q5: What are cyclodextrins and how can they help solubilize my compound?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming an "inclusion complex."[12][13] This complex has a water-soluble exterior, effectively increasing the aqueous solubility of the guest molecule.[10][11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble derivative that is effective for solubilizing triterpenes.[10] See Protocol 2 for a detailed methodology.
Q6: Are there other solubilization agents I can try?
A6: Yes, if simpler methods fail, you can explore other excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, but they must be used at concentrations above their critical micelle concentration (CMC) and may have their own biological effects.[14]
-
Saponins: Certain saponin (B1150181) extracts have been shown to effectively solubilize hydrophobic drugs.[15]
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Lipid-based Formulations: For more advanced applications, formulating the compound into nanodispersions, nano-emulsions, or liposomes can significantly enhance aqueous dispersibility and bioavailability.[16]
Data Presentation: Comparison of Solubilization Methods
The following table provides an illustrative comparison of different methods for solubilizing a model hydrophobic triterpenoid similar to this compound. Actual values must be determined empirically.
| Method | Vehicle | Achievable Concentration (Illustrative) | Final Vehicle Conc. in Assay | Pros | Cons |
| Co-solvent | DMSO | 10-30 mg/mL (Stock) | < 0.5% | Simple, common | Potential for cytotoxicity, precipitation upon dilution |
| Co-solvent | Ethanol/PBS (1:3) | ~0.25 mg/mL | 25% Ethanol | Simple | High ethanol conc. likely toxic to cells |
| pH Adjustment | Alkaline Buffer (pH 9.0) | > 1 mg/mL | N/A | Effective for acidic compounds | Not suitable for most cell-based assays |
| Cyclodextrin (B1172386) | 10% HP-β-CD in Water | 1-5 mg/mL | < 1% | Low toxicity, high efficiency | Requires optimization, may alter bioavailability |
| Surfactant | 1% Tween® 80 in Water | 0.5-2 mg/mL | < 0.1% | Effective | Potential for cell toxicity, may interfere with assay |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution using DMSO.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3]
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Inspection: Visually inspect the solution against a light source to confirm no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general methodology for improving aqueous solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used and effective derivative.[10]
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points for optimization.[3]
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). For example, to make a 10% (w/v) solution, dissolve 1g of HP-β-CD in a final volume of 10 mL of water. Warm the solution slightly (40-50°C) and stir to ensure the cyclodextrin is fully dissolved.[3]
-
Compound Addition: Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-72 hours.[3] The extended stirring time is crucial for the formation of the inclusion complex.
-
Filtration & Sterilization: To remove any un-complexed (undissolved) compound, filter the solution through a 0.22 µm syringe filter. This also serves to sterilize the solution for use in cell culture.
-
Quantification and Use: The concentration of the solubilized compound in the final aqueous stock solution should be confirmed analytically (e.g., via HPLC or UV-Vis spectrophotometry). This aqueous stock solution can then be diluted directly into the bioassay medium.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ganoderic acid Z CAS#: 294674-09-2 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lifetein.com [lifetein.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
stability of (Z)-Ganoderenic acid K in DMSO stock solutions
This technical support center provides guidance on the stability of (Z)-Ganoderenic acid K in DMSO stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating stock solutions of this compound and other triterpenoids. Ensure you are using a high-purity, anhydrous grade of DMSO to minimize degradation.[1]
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
To ensure the stability of your this compound stock solution, it is recommended to:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[1][2] A product data sheet for solid this compound suggests a stability of at least 2 years at -20°C.[3]
-
Aliquoting: Aliquot the main stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[1][2]
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Light Protection: Protect the stock solution from light by storing it in amber vials or by wrapping the vials in foil.[2]
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Container: Store in tightly sealed containers to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.[4][5]
Q3: How long can I store this compound in DMSO at -20°C?
Q4: Can I store this compound in aqueous solutions or cell culture media?
The stability of many triterpenoids, including ganoderic acids, is reduced in aqueous solutions.[2] It is strongly recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium from a frozen DMSO stock immediately before each experiment.[1][2] Avoid storing the compound in diluted, aqueous forms for extended periods as this may lead to precipitation or degradation.[1][2]
Troubleshooting Guide
Issue 1: I am observing inconsistent or weaker than expected activity in my cell-based assays.
-
Possible Cause: Degradation of this compound in the DMSO stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Minimize Freeze-Thaw Cycles: Ensure that your stock solution is aliquoted and that you are using a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[1][2]
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Check DMSO Quality: Use a high-purity, anhydrous grade of DMSO. Water content in DMSO can contribute to compound degradation.[4][6]
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Prepare Working Solutions Fresh: Always dilute the DMSO stock into your aqueous experimental medium immediately before use.[1][2]
-
Solubility in Media: Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain the solubility of this compound, but non-toxic to your cells (typically ≤ 0.5%).[1] Sonication may aid in dissolution.[1]
-
Issue 2: I see precipitate in my DMSO stock solution after thawing.
-
Possible Cause: The compound has come out of solution. This can be due to the concentration being too high for the storage temperature or absorption of water into the DMSO.
-
Troubleshooting Steps:
-
Warm the Solution: Before opening, allow the vial to warm to room temperature to prevent condensation.[1] You can then gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[1]
-
Visual Inspection: Always visually inspect the solution for any precipitate before making dilutions.
-
Lower Concentration: If precipitation is a recurring issue, consider preparing and storing the stock solution at a slightly lower concentration.
-
Data Presentation
While specific quantitative stability data for this compound in DMSO is not extensively published, the following tables provide an example of how such data would be presented based on a hypothetical stability study.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures.
| Storage Temperature (°C) | Time (Days) | Remaining this compound (%) | Appearance of Degradation Products (Peak Area %) |
| 25 (Room Temperature) | 0 | 100 | 0 |
| 1 | 95.2 | 4.8 | |
| 7 | 80.5 | 19.5 | |
| 4 | 0 | 100 | 0 |
| 7 | 99.1 | 0.9 | |
| 30 | 96.8 | 3.2 | |
| -20 | 0 | 100 | 0 |
| 30 | 99.8 | <0.2 | |
| 90 | 99.5 | <0.5 |
Table 2: Hypothetical Results of a Freeze-Thaw Cycle Study on this compound (10 mM in DMSO) Stored at -20°C.
| Number of Freeze-Thaw Cycles | Remaining this compound (%) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100 | 0 |
| 1 | 99.9 | <0.1 |
| 3 | 99.6 | 0.4 |
| 5 | 98.5 | 1.5 |
| 10 | 96.2 | 3.8 |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC-UV
This protocol outlines a general procedure for conducting a stability study of this compound in a DMSO stock solution.
1. Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphoric acid or acetic acid (for mobile phase modification)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
3. Experimental Setup:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
For the freeze-thaw stability study, use a separate set of aliquots that will be cycled between -20°C and room temperature.
-
At each time point (e.g., 0, 1, 3, 7, 30, 90 days), retrieve a vial from each storage condition.
4. HPLC Analysis:
-
Sample Preparation: Dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions (Example): [7][8]
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.03% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm
-
Column Temperature: 35°C
-
-
Data Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. molnova.cn:443 [molnova.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage of (Z)-Ganoderenic Acid K for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (Z)-Ganoderenic acid K in in vitro experimental settings. Due to the limited availability of published data specifically for the (Z)-isomer of Ganoderenic acid K, this guide incorporates information from studies on the closely related isomer, Ganoderenic acid K, and the broader class of ganoderic acids. Researchers should consider this information as a starting point for their own empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. While specific studies on the (Z)-isomer are scarce, its isomer, Ganoderenic acid K, is a known inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, with a reported IC50 of 16.5 μM.[1] Ganoderic acids as a class are recognized for their anti-cancer properties, which are often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cell survival and proliferation, such as NF-κB and MAPK.[2][3][4][5][6]
Q2: How should I dissolve this compound for use in cell culture?
Like most triterpenoids, this compound is expected to have poor aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically not exceeding 0.5%.
Q3: What is a good starting concentration range for in vitro experiments?
Based on the IC50 value of its isomer, Ganoderenic acid K, against HMG-CoA reductase (16.5 μM), a reasonable starting range for in vitro cell-based assays would be from low micromolar (e.g., 1-5 µM) to high micromolar concentrations (e.g., 50-100 µM).[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound interfere with standard cell viability assays?
Yes, triterpenoids have the potential to interfere with cell viability assays that are based on the metabolic reduction of tetrazolium salts, such as MTT and XTT. These compounds can directly reduce the tetrazolium salt, leading to a false positive signal (increased colorimetric reading) that does not accurately reflect cell viability. It is advisable to include a "compound only" control (no cells) to check for such interference. Alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, are recommended.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium. | Poor aqueous solubility of this compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).- Prepare fresh dilutions from a concentrated DMSO stock for each experiment.- Briefly sonicate the diluted solution to aid dissolution. |
| Inconsistent results in cell viability assays (e.g., MTT). | Direct reduction of the tetrazolium salt by the compound. | - Run a control with the compound in medium without cells to confirm interference.- If interference is observed, switch to a non-tetrazolium-based assay such as the Sulforhodamine B (SRB) assay or a CellTiter-Glo® (ATP-based) assay. |
| No observable effect on cells. | - Concentration may be too low.- The specific cell line may be resistant.- Insufficient incubation time. | - Perform a dose-response study with a wider concentration range.- Test on multiple cell lines.- Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High background in Western blot. | Non-specific antibody binding. | - Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).- Ensure adequate washing steps.- Titrate primary and secondary antibodies to optimal concentrations. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Related Ganoderic Acids
Note: Data for this compound is not currently available. The following table provides data for related compounds to guide initial experimental design.
| Compound | Target/Cell Line | IC50 Value | Reference |
| Ganoderenic acid K | HMG-CoA Reductase (enzyme assay) | 16.5 µM | [1] |
| Ganoderic acid A | CYP3A4 (in human liver microsomes) | 15.05 µM | [7][8] |
| Ganoderic acid A | CYP2D6 (in human liver microsomes) | 21.83 µM | [7][8] |
| Ganoderic acid A | CYP2E1 (in human liver microsomes) | 28.35 µM | [7][8] |
| Ganoderic acid D | HepG2 (liver cancer cells) | 0.14 mg/ml | [9] |
| Ganoderic acid D | HeLa (cervical cancer cells) | 0.18 mg/ml | [9] |
| Ganoderic acid D | Caco-2 (colon cancer cells) | 0.26 mg/ml | [9] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is recommended to avoid potential interference from the compound with tetrazolium-based assays.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the specified time.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-p65, p-ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. This compound|1910062-54-2|MOLNOVA [molnova.cn]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
enhancing the bioavailability of ganoderic acids for in vivo studies
Technical Support Center: Enhancing Ganoderic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the low in vivo bioavailability of ganoderic acids (GAs).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of ganoderic acids typically low? Ganoderic acids, a class of triterpenoids from Ganoderma lucidum, generally exhibit low oral bioavailability due to two primary factors:
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Poor Aqueous Solubility: GAs are highly lipophilic, leading to poor solubility in aqueous gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, GAs undergo significant metabolism in the liver, primarily through Phase I (oxidation, reduction, hydroxylation) and Phase II reactions.[2] This rapid breakdown reduces the amount of active compound reaching systemic circulation. The cytochrome P450 enzyme CYP3A appears to be a key enzyme in the biotransformation of some GAs.[2]
Q2: What are the most effective strategies to enhance the bioavailability of ganoderic acids? Nano-based drug delivery systems are the most promising strategies. These formulations protect GAs from degradation and enhance their absorption. Key approaches include:
-
Nanostructured Lipid Carriers (NLCs): These carriers encapsulate GAs in a solid lipid matrix, improving stability and enabling targeted delivery.[3][4]
-
Nanodispersions: Techniques like ultrasonic cavitation can create stable nanodispersions of GAs with particle sizes under 200 nm, significantly increasing the surface area for dissolution and absorption.[5][6]
-
Liposomes: Phospholipid vesicles that can encapsulate GAs, improving their solubility and transport across biological membranes.[5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate GAs, offering controlled release and improved pharmacokinetic profiles.[5]
Q3: How does food intake affect the absorption of ganoderic acids? Food intake can negatively impact the absorption of ganoderic acids. A study in healthy volunteers showed that for ganoderic acid A, food significantly decreased the maximum plasma concentration (Cmax) and delayed the time to reach it (Tmax).[7] For ganoderic acid F, food markedly impeded both the rate and the extent of absorption.[7] Therefore, it is recommended that Ganoderma preparations be administered on an empty stomach to maximize absorption.[7][8]
Q4: What are appropriate solvents for dissolving ganoderic acids for laboratory experiments? Ganoderic acids are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[9] They are sparingly soluble in aqueous buffers.[9] For in vivo studies, a common approach is to dissolve the compound in a minimal amount of DMSO and then suspend the solution in a vehicle like 0.5% carboxymethylcellulose sodium or a mixture of saline and polyethylene (B3416737) glycol.[9][10]
Troubleshooting Guide
Problem: Low or highly variable plasma concentrations of ganoderic acid observed in vivo.
| Possible Cause | Recommended Solution & Rationale |
| Poor Formulation / Solubility | Solution: Re-evaluate the delivery vehicle. Employ advanced formulation strategies such as nanostructured lipid carriers (NLCs), nanodispersions, or liposomes to improve solubility and absorption.[3][5] Rationale: Poor solubility is a primary barrier to absorption. Nanoformulations increase the surface area and can improve dissolution in the gastrointestinal tract. |
| Rapid First-Pass Metabolism | Solution: Characterize the metabolic profile by analyzing for known metabolites in plasma, bile, and urine.[2] While not yet standard practice, co-administration with inhibitors of relevant enzymes (e.g., CYP3A) could be explored in preclinical models to reduce metabolic breakdown. Rationale: GAs are extensively metabolized by the liver.[2] Understanding the metabolic fate is crucial for interpreting pharmacokinetic data. |
| Formulation Instability | Solution: For nanoformulations, regularly check particle size, polydispersity index (PDI), and zeta potential to monitor for aggregation. For suspensions, ensure vigorous and consistent homogenization (e.g., vortexing) immediately before each administration.[5][9] Rationale: Aggregation of nanoparticles or inconsistent suspension can lead to erratic dosing and variable absorption. |
| Inconsistent Dosing / Administration | Solution: Double-check all dose calculations. Ensure the oral gavage or injection technique is consistent and delivers the full intended volume. Use appropriate, calibrated equipment. Rationale: Simple errors in dose preparation or administration are a common source of variability in in vivo experiments. |
| Biological Variation in Animals | Solution: Increase the number of animals per group to improve statistical power. Ensure all animals are standardized by age, sex, and weight. Control for environmental factors and standardize the fasting/feeding schedule before dosing.[7] Rationale: Individual physiological differences can significantly impact drug absorption and metabolism. Standardization minimizes these variables. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic data and formulation characteristics to aid in experimental design and comparison.
Table 1: Pharmacokinetic Parameters of Selected Ganoderic Acids
| Ganoderic Acid | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ganoderic Acid A | Rat | 100 mg/kg (oral) | 358.7 | <0.61 | 954.7 | 10.4 - 18.0 | [2][10] |
| Ganoderic Acid A | Rat | 200 mg/kg (oral) | 1378.2 | <0.61 | 3235.1 | 10.4 - 18.0 | [2] |
| Ganoderic Acid A | Rat | 400 mg/kg (oral) | 3010.4 | <0.61 | 7197.2 | 10.4 - 18.0 | [2] |
| Ganoderic Acid F | Human | 3000 mg (oral extract) | 2.57 ± 0.91 | ~0.5 | Not Reported | Not Reported | [7][10] |
| Ganoderic Acid H | Rat | Not Specified (oral) | 2509.9 | ~2.0 | 9844.5 | Not Reported |[2][10] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Key Features | Reported Outcome | Reference |
|---|---|---|---|
| Nanodispersions | Ultrasonic cavitation & solvent evaporation. | Particle size < 200 nm; Polydispersity Index ~0.29; High negative zeta potential (-45.9 mV) indicating good stability. Designed to increase bioavailability. | [5] |
| Nano-Lipidic Carriers (NLCs) | Double emulsion solvent displacement method. | Particle size ~156 nm. Showed superior cytotoxic activity against HepG2 cells compared to free GA, suggesting improved cellular uptake. | [3] |
| Supercritical Fluid Expansion | Green method to produce nanoparticles from extract. | Resulting particle size ~86 nm. Nanoparticles showed improved antioxidant activity compared to the raw extract. |[11] |
Experimental Protocols
Protocol 1: Preparation of Ganoderic Acid-Loaded Nanostructured Lipid Carriers (GA-NLCs) This protocol is based on the double emulsion solvent displacement method.[3]
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Preparation of Oil Phase: Dissolve a precise amount of ganoderic acid (GA) and a solid lipid (e.g., glyceryl monostearate) in an organic solvent mixture (e.g., dichloromethane (B109758) and acetone).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Primary Emulsion (w/o): Add a small volume of the aqueous phase to the oil phase and sonicate at high power to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise into a larger volume of the surfactant solution under constant stirring to form the double emulsion.
-
Solvent Evaporation: Continue stirring under vacuum at room temperature to evaporate the organic solvent, leading to the formation of solid GA-NLCs.
-
Purification and Characterization: Centrifuge the NLC suspension to pellet the carriers. Wash the pellet multiple times with deionized water to remove excess surfactant. Characterize the final formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of Ganoderic Acids in Plasma via LC-MS This protocol provides a general workflow for sample preparation and analysis.[2][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200-300 µL of a protein precipitation agent (e.g., ice-cold acetonitrile) containing an appropriate internal standard (IS).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.
-
-
Extraction and Concentration:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18).[11]
-
Mobile Phase: A typical gradient elution uses a combination of (A) water with an additive like 0.2% acetic acid or 10 mM ammonium (B1175870) formate (B1220265) and (B) acetonitrile.[7][11]
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, depending on the specific ganoderic acid. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the ganoderic acid in the plasma samples.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for in vivo bioavailability study of a novel GA formulation.
Caption: Mitochondria-mediated apoptosis pathway induced by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Ganoderic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of ganoderic acid isomers.
Frequently Asked Questions (FAQs)
Q1: My initial extraction of ganoderic acids results in a low yield. What are the potential causes and how can I improve it?
A: Low yields of ganoderic acids can stem from several factors. The choice of solvent and extraction conditions are critical. Optimizing ethanol (B145695) concentration, extraction temperature, and duration can significantly improve yields. For instance, one study found that using 100% ethanol at 60.22°C for 6 hours increased the yield of ganoderic acid H from 0.88 to 2.09 mg/g of powder.[1] Additionally, the particle size of the Ganoderma raw material can affect extraction efficiency; ensure the material is finely ground to maximize the surface area for solvent penetration.[1] The quality and species of the Ganoderma itself also play a significant role, as the content of ganoderic acids can vary.[1]
Q2: I am observing degradation of my target ganoderic acids during the purification process. What steps can I take to minimize this?
A: Ganoderic acids can be sensitive to heat and acidic conditions.[1] To mitigate degradation, use reduced pressure during solvent evaporation (e.g., with a rotary evaporator) to keep the temperature low. Temperatures of 40°C for dichloromethane (B109758) and 50°C for 95% ethanol have been used successfully.[1] Be mindful of the pH of your extraction and mobile phases, as an acidic environment can catalyze the degradation of certain ganoderic acids.[1] If stability remains an issue, conducting a short-term stability study in different solvents can help identify the optimal conditions for your specific ganoderic acid isomer.[1]
Q3: I'm struggling with the co-elution of several ganoderic acid isomers during HPLC. How can I improve the resolution?
A: Co-elution is a common challenge due to the structural similarity of ganoderic acid isomers.[2] To improve separation, you can:
-
Modify the mobile phase gradient: A shallower gradient can enhance the separation of closely eluting peaks.[2]
-
Change the organic modifier: Switching from methanol (B129727) to acetonitrile (B52724), or vice versa, can alter selectivity.[2]
-
Adjust the mobile phase pH: The pH can influence the ionization state of the ganoderic acids, affecting their retention times.
-
Use a different stationary phase: If a C18 column is not providing adequate separation, consider a column with a different chemistry.
-
Optimize temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation.
Q4: My HPLC peaks for ganoderic acids are tailing. What is causing this and how can I fix it?
A: Peak tailing for acidic compounds like ganoderic acids is often due to secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with the polar functional groups of the analytes.[2] To minimize this, consider the following:
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Use an end-capped C18 column: Modern, well-end-capped columns have fewer free silanol groups.[2]
-
Lower the mobile phase pH: An acidic mobile phase (e.g., containing 0.1% acetic acid or formic acid) will suppress the ionization of the silanol groups, reducing unwanted interactions.[3][4]
-
Check for column contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
Q5: I am having difficulty crystallizing the purified ganoderic acid isomers. What can I do?
A: Successful crystallization depends on the purity of the compound and the choice of solvent. If you are struggling to obtain crystals, it may indicate that your sample is not yet pure enough and contains co-eluting isomers or other impurities. Further purification by preparative HPLC may be necessary.[5] Experiment with different solvent systems for recrystallization. One patented method for purifying ganoderic acid A to over 97.5% purity involved recrystallization from methanol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity after Column Chromatography | - Inappropriate stationary or mobile phase selection.- Column overloading.- Poor packing of the column. | - Use silica (B1680970) gel for initial fractionation and a C18 reversed-phase column for further purification.[1]- Optimize the sample load; perform loading studies to determine the maximum capacity of your column.- Ensure the column is packed uniformly to avoid channeling.[6] |
| Inconsistent Retention Times in HPLC | - Changes in mobile phase composition or pH.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase for each run and ensure accurate pH measurement.- Use a column oven to maintain a stable temperature.- Use a guard column to protect the analytical column and replace the column if performance continues to decline. |
| Poor Recovery from Solid Phase Extraction (SPE) | - Incorrect sorbent selection.- Inappropriate wash or elution solvents. | - Select a sorbent that provides good retention for ganoderic acids (e.g., C18).- Optimize the solvent strength for the wash step to remove interferences without eluting the target compounds.- Ensure the elution solvent is strong enough to fully recover the ganoderic acids. |
| Broad or Split Peaks in HPLC | - High dead volume in the HPLC system.- Sample solvent incompatible with the mobile phase.- Column void or frit blockage. | - Minimize tubing length and use narrow-bore tubing.- Dissolve the sample in the initial mobile phase whenever possible.- Flush the column or replace the frit. If a void is suspected, the column may need to be repacked or replaced. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on the purification of ganoderic acids.
Table 1: Yield and Purity at Different Purification Stages
| Purification Step | Starting Material | Product | Yield | Purity | Reference |
| Ethanol Extraction & Chloroform (B151607) Partition | Ganoderma lucidum powder | Ganoderic Acid A Crude Product | 35% (total yield in drug) | >85% | |
| Silica Gel & LH-20 Column Chromatography | Ganoderic Acid A Crude Product | Ganoderic Acid A | - | >97.5% (after recrystallization) | |
| Recycling HSCCC | 300 mg crude triterpenes | Ganoderol B | 16.4 mg | 90.4% | [7] |
| Recycling HSCCC (5 cycles) | 300 mg crude triterpenes | Ganoderic Acid T | 25.7 mg | 97.8% | [7] |
| Recycling HSCCC (5 cycles) | 300 mg crude triterpenes | Ganoderic Acid S | 3.7 mg | 83.0% | [7] |
| Semi-preparative HPLC | 5 g Acidic Ethyl Acetate Soluble Material (AESM) | Ganoderic Acid A | >100 mg (from two isolations) | High | [5] |
Table 2: HPLC and UPLC-MS/MS Performance Metrics for Ganoderic Acid Analysis
| Parameter | HPLC-UV | UPLC-MS/MS | Reference |
| Limit of Detection (LOD) | µg/mL range | µg/kg range | [8] |
| Selectivity | Lower (potential for co-elution interference) | High (based on mass-to-charge ratio and fragmentation) | [8] |
| Run Time | Longer | Shorter | [8] |
| Resolution | Good | Higher | [8] |
| Cost & Complexity | Lower | Higher | [8] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Ganoderic Acids
This protocol is a general procedure for obtaining a triterpenoid-enriched fraction from Ganoderma fruiting bodies.
-
Preparation of Raw Material:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the fruiting bodies into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Ethanol Extraction:
-
Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.[3]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.[3]
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.[3]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[3]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction with an equal volume of a non-polar solvent like methylene (B1212753) chloride or chloroform (2 L x 3).
-
Combine the organic fractions, which will contain the triterpenoids.
-
Dry the organic fraction over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
-
Protocol 2: Silica Gel Column Chromatography
This protocol is for the initial fractionation of the triterpenoid-enriched extract.
-
Column Preparation:
-
Sample Loading:
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform.[3]
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a stepwise gradient of chloroform and a more polar solvent like acetone (B3395972) or methanol. A typical gradient could start with 100% chloroform and gradually increase the proportion of the polar solvent (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).[3][9]
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the ganoderic acids of interest.
-
Pool the fractions containing the target compounds and evaporate the solvent.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of individual ganoderic acid isomers.
-
System Preparation:
-
Use a semi-preparative or preparative HPLC system equipped with a C18 column.[3]
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. A common mobile phase is a gradient of acetonitrile and water, both containing an acidifier like 0.1% acetic acid or formic acid.[3]
-
-
Sample Preparation:
-
Dissolve the semi-purified fraction from the previous step in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Fraction Collection and Recovery:
-
Collect the peaks corresponding to the desired ganoderic acid isomers.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
Signaling Pathway Diagrams
Ganoderic acids exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory effects of certain ganoderic acids on the NF-κB, MAPK, and AP-1 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Validation for (Z)-Ganoderenic Acid K Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method validation for the quantification of (Z)-Ganoderenic acid K. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The two primary analytical techniques for the quantification of this compound and other ganoderic acids are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[1] HPLC-UV is a robust and cost-effective method suitable for routine quality control, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing trace amounts and complex matrices.[1]
Q2: What are the typical validation parameters and acceptance criteria for an analytical method for this compound?
A2: Method validation should be performed in accordance with ICH guidelines and typically includes the following parameters. The acceptance criteria are based on general guidelines for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998[1] |
| Precision (%RSD) | Intra-day: < 6.8%; Inter-day: < 8.1%[1] |
| Accuracy/Recovery | 89.1% - 114.0%[1] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, and with acceptable precision and accuracy.[2] |
| Limit of Detection (LOD) | A signal-to-noise ratio of at least 3.[2] |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term at room temperature). |
Q3: How should I prepare samples of Ganoderma for this compound analysis?
A3: A common and effective method for extracting ganoderic acids from Ganoderma samples is ultrasonic-assisted extraction. A detailed protocol is provided in the "Experimental Protocols" section of this document. The choice of solvent is critical, with ethanol (B145695) and chloroform (B151607) being commonly used.[3]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: Stock solutions of ganoderic acids are typically prepared in organic solvents such as methanol (B129727) or DMSO. For long-term storage, it is recommended to store stock solutions at -20°C. Some ganoderic acids have shown instability in protic solvents and under acidic conditions, so it is advisable to prepare fresh dilutions in aqueous solutions or cell culture media immediately before use.[4] One study found that a solution containing eleven ganoderic acids was stable for up to 72 hours at room temperature.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the HPLC or UPLC-MS/MS analysis of this compound.
Chromatography Issues
Problem: Poor Peak Shape (Tailing or Fronting)
-
Cause 1: Secondary Silanol (B1196071) Interactions: Acidic compounds like ganoderic acids can interact with residual acidic silanol groups on the silica-based stationary phase of the column, leading to peak tailing.
-
Solution:
-
Use a high-purity, end-capped C18 column.
-
Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This helps to suppress the ionization of the silanol groups.
-
Incorporate a basic modifier like triethylamine (B128534) (TEA) into the mobile phase to compete with the analyte for active sites.
-
-
-
Cause 2: Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak tailing.
-
Solution:
-
Dilute the sample and re-inject.
-
Reduce the injection volume.
-
-
-
Cause 3: Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Problem: Inconsistent Retention Times
-
Cause 1: Mobile Phase Composition Changes: In reversed-phase chromatography, small changes in the organic solvent composition can lead to significant shifts in retention time.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Prepare fresh mobile phase daily.
-
If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.
-
-
-
Cause 2: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution:
-
Use a guard column to protect the analytical column.
-
If the problem persists, the analytical column may need to be replaced.
-
-
Detection Issues
Problem: Noisy Baseline
-
Cause 1: Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline.
-
Solution:
-
Use high-purity HPLC or LC-MS grade solvents and additives.
-
Filter the mobile phase before use.
-
-
-
Cause 2: Air Bubbles in the System: Air bubbles passing through the detector will cause spikes in the baseline.
-
Solution:
-
Thoroughly degas the mobile phase.
-
Purge the pump to remove any trapped air.
-
-
-
Cause 3: Detector Lamp Issues (HPLC-UV): An aging detector lamp can lead to increased noise.
-
Solution: Replace the detector lamp according to the manufacturer's recommendations.
-
Problem: Low Sensitivity
-
Cause 1: Suboptimal Detection Wavelength (HPLC-UV): The detection wavelength may not be set at the absorbance maximum of this compound.
-
Solution: Determine the optimal wavelength by running a UV spectrum of a standard solution. For many ganoderic acids, a wavelength of around 252 nm is used.[2]
-
-
Cause 2: Poor Ionization (UPLC-MS/MS): The settings for the mass spectrometer's ion source may not be optimal for this compound.
-
Solution: Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte. For ganoderic acids, negative electrospray ionization (ESI-) is often effective.[5]
-
-
Cause 3: Sample Loss During Preparation: The analyte may be lost during the extraction or cleanup steps.
-
Solution: Evaluate the recovery of the extraction method by spiking a blank matrix with a known amount of the analyte and comparing the response to a neat standard.
-
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction of this compound from Ganoderma
This protocol describes the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma.
-
Grind the Sample: Grind the dried fruiting bodies of Ganoderma into a fine powder.
-
Weigh the Sample: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add Extraction Solvent: Add 20 mL of 95% ethanol to the centrifuge tube.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic water bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the Supernatant: Carefully decant the supernatant into a clean collection vessel.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining solid residue two more times.
-
Combine and Evaporate: Combine all the supernatants and evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a temperature of approximately 40-50°C.
-
Reconstitute: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC or UPLC-MS/MS system.
Analytical Method: HPLC-UV Quantification
This protocol provides a general framework for the quantification of this compound using HPLC-UV.
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid
-
Solvent B: Acetonitrile
-
A gradient elution is typically used. An example gradient is: 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm[2]
-
Injection Volume: 10-20 µL
Analytical Method: UPLC-MS/MS Quantification
This protocol offers a more sensitive and selective method for quantification.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A gradient elution similar to the HPLC method but with a faster ramp due to the UPLC system.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of various ganoderic acids by HPLC-UV and UPLC-MS/MS. These values can serve as a reference for what to expect during the validation of a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for Ganoderic Acids
| Analyte | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Ganoderic Acid A | 7.5 - 180 | > 0.999 | 0.34 - 1.41 | 1.01 - 4.23 | 97.09 - 100.79 | [6] |
| Ganoderic Acid C2 | 5.0 - 50.0 | 0.9999 | - | - | 98.8 | [7] |
| Ganoderenic Acid A | 7.2 - 72 | 0.9998 | - | - | 99.1 | [7] |
| Ganoderic Acid D | 5.32 - 53.2 | 0.9996 | - | - | 98.5 | [7] |
Table 2: UPLC-MS/MS Method Validation Parameters for Ganoderic Acids
| Analyte | Linearity Range | r² | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| 11 Ganoderic Acids | Varies by compound | > 0.998 | 0.66 - 6.55 | 2.20 - 21.84 | 89.1 - 114.0 | [5] |
| Ganoderic Acid H | - | > 0.999 | - | - | > 90% | [8] |
| Ganoderenic Acid C | 0.93 - 16.08 µg/mL | > 0.999 | - | - | 79.53 - 93.60 | [9] |
| Ganoderenic Acid B | 1.40 - 16.16 µg/mL | > 0.999 | - | - | 79.53 - 93.60 | [9] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realab.ua [realab.ua]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in Experiments with Ganoderic Acids
This technical support center is designed for researchers, scientists, and drug development professionals working with ganoderic acids. It provides troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of commonly studied ganoderic acids?
A1: Ganoderic acids (GAs) are a diverse class of triterpenoids from Ganoderma lucidum that have been shown to modulate multiple signaling pathways. Their primary reported activities are anti-inflammatory and anti-cancer. Key targets include the NF-κB, MAPK, and AP-1 signaling pathways.[1] For instance, Ganoderic acid C1 is a potent inhibitor of the NF-κB signaling pathway, suppressing the production of TNF-α.[1] Other GAs, like Ganoderic Acid TR, are known to induce mitochondria-mediated apoptosis by upregulating p53 and Bax.
Q2: Are there well-documented off-target effects for ganoderic acids?
A2: Currently, there is a lack of specific, experimentally validated off-target interactions for many ganoderic acids in publicly available literature.[2] As natural products, their complete interaction profile within a cell is not fully characterized.[2] Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.[2]
Q3: What are the general strategies to minimize off-target effects when working with ganoderic acids?
A3: To enhance the specificity of your experiments, consider the following strategies:[2]
-
Use the lowest effective concentration: Conduct dose-response studies to determine the minimal concentration that elicits the desired on-target effect.[2]
-
Employ orthogonal assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological endpoint.[2]
-
Include structurally related negative controls: If available, use a structurally similar but biologically inactive analog of the ganoderic acid to differentiate specific from non-specific effects.[2]
-
Perform target engagement studies: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the ganoderic acid is binding to its intended target in your experimental model.
-
Conduct "rescue" experiments: If a ganoderic acid is hypothesized to inhibit a specific enzyme, try overexpressing that enzyme to see if the phenotype is reversed.[2]
Q4: How can I be sure the observed effect is not due to compound degradation or interaction with media components?
A4: Ganoderic acids can be susceptible to degradation in aqueous solutions like cell culture media. Their stability can be influenced by pH, temperature, and media components. It is recommended to prepare fresh dilutions of the ganoderic acid immediately before each experiment and to avoid storing it in diluted, aqueous forms for extended periods. If you are using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, as serum proteins may interact with the compound.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: Off-target effects, cellular health, or experimental variability.[2]
-
Troubleshooting Steps:
-
Verify Cellular Health: Ensure that your cells are healthy and within a consistent passage number. Stressed or senescent cells can respond differently to treatment.
-
Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for the desired on-target effect versus any potential toxicity.[2]
-
Assess Downstream Signaling: Use techniques like Western blotting to confirm that the on-target mechanism is active by checking the phosphorylation status of key proteins in the expected signaling pathway (e.g., p-p65 for NF-κB, p-ERK for MAPK).[2]
-
Rule out Non-specific Effects: If possible, use a negative control compound (a structurally similar but inactive molecule).[2]
-
Issue 2: Difficulty in confirming the on-target mechanism of action.
-
Possible Cause: The observed effect may be independent of the intended target, or the assay may not be sensitive enough.[2]
-
Troubleshooting Steps:
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the ganoderic acid to the target protein in a cellular context.
-
Orthogonal Assays: Use a different type of assay to measure the same endpoint. For example, if you are seeing decreased cell viability with an MTT assay, confirm this with a trypan blue exclusion assay or a real-time cell analysis system.
-
Rescue Experiments: If you hypothesize that your ganoderic acid inhibits a particular enzyme, try to "rescue" the effect by overexpressing that enzyme in your cells.[2]
-
Investigate Upstream Events: Consider if the ganoderic acid might be affecting receptors or signaling molecules upstream of your target pathway.[2]
-
Data Presentation
Table 1: Comparative Cytotoxicity of Selected Ganoderic Acids
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [3] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 48 | 203.5 | [3] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [3] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 48 | 139.4 | [3] |
| 7-Oxo-ganoderic acid Z | H460 | Lung Cancer | Not Specified | 43.1 | [4] |
| Ganoderic Acid T | HeLa | Cervical Cancer | 24 | 58.4 | [5] |
| Ganoderic Acid Me | MDA-MB-231 | Breast Cancer | 48 | 20 | [6] |
Note: IC50 values can vary significantly between different studies and experimental conditions. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a generalized workflow to determine if a ganoderic acid binds to a specific protein target within a cell.[2]
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat one group with the ganoderic acid at the desired concentration and a control group with a vehicle (e.g., DMSO). Incubate for a specified time.[2]
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[2]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot for the target protein of interest. A shift in the thermal stability of the target protein in the presence of the ganoderic acid indicates binding.
Protocol 2: NF-κB Reporter Assay
This protocol is for assessing the inhibitory effect of a ganoderic acid on the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the ganoderic acid for 1-2 hours.[2]
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS.[2]
-
Lysis and Luminescence Reading: After the appropriate stimulation time (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.[2] A decrease in the firefly/Renilla luciferase ratio indicates inhibition of NF-κB activity.
Protocol 3: Western Blot for MAPK Phosphorylation
This protocol assesses the impact of a ganoderic acid on the activation of MAPK signaling pathways.[2]
-
Cell Culture and Starvation: Culture cells to near confluency. Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.[2]
-
Treatment and Stimulation: Pre-treat cells with the ganoderic acid at the desired concentrations for 1-2 hours, followed by stimulation with a known MAPK activator (e.g., EGF, PMA).[2]
-
Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.[2]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK). A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Visualizations
Caption: Experimental workflow for confirming on-target effects of ganoderic acids.
Caption: Troubleshooting logic for unexpected results in ganoderic acid experiments.
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quality Control of Commercial Ganoderma lucidum Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ganoderma lucidum (Reishi or Lingzhi) extracts. Our goal is to help you address common challenges encountered during quality control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in Ganoderma lucidum extracts that require quantification for quality control?
A1: The main classes of bioactive compounds crucial for the quality assessment of Ganoderma lucidum extracts are triterpenoids (such as ganoderic acids) and polysaccharides (including β-glucans). Triterpenoids are associated with the bitter taste and various pharmacological activities, while polysaccharides are known for their immunomodulatory effects.[1][2][3]
Q2: How can I authenticate the species of Ganoderma lucidum in a commercial extract to rule out adulteration?
A2: Species authentication is critical due to the common mislabeling or substitution with other Ganoderma species.[4] DNA barcoding, specifically using the internal transcribed spacer (ITS) region, is a reliable method for accurate species identification.[5][6][7] Additionally, High-Performance Thin-Layer Chromatography (HPTLC) fingerprinting can help distinguish G. lucidum from related species by comparing the chemical profiles.[8][9]
Q3: What are the acceptable limits for heavy metals and pesticides in Ganoderma lucidum extracts?
A3: While specific limits can vary by region and regulatory body, the World Health Organization (WHO) provides general guidelines for herbal medicines. It is essential to test for heavy metals like lead, arsenic, cadmium, and mercury, as well as various pesticides.[10][11] Commercial extracts should comply with the permissible limits set by relevant pharmacopeias.
Troubleshooting Guides
Issue 1: Inconsistent Triterpenoid (B12794562) Quantification using HPLC
Problem: High variability in the quantification of ganoderic acids and other triterpenoids across different batches of the same commercial extract.
Possible Causes & Solutions:
-
Inadequate Extraction: Triterpenoids are relatively non-polar. Ensure your sample preparation involves an appropriate solvent system (e.g., methanol (B129727), ethanol) to achieve complete extraction.[9] Reflux extraction with methanol has been shown to be an effective method.[9]
-
Co-elution of Isomers: The structural similarity of many triterpenoids can lead to poor chromatographic separation.[12]
-
Troubleshooting Step: Optimize your HPLC mobile phase. A gradient elution using a combination of an organic solvent (like ethanol (B145695) or methanol) and an acidified aqueous phase (e.g., 0.5% acetic acid) can improve the resolution of closely related triterpenoid peaks.[13]
-
Troubleshooting Step: Adjust the flow rate. A slower flow rate can sometimes enhance separation.
-
Troubleshooting Step: Evaluate a different stationary phase. A column with a different chemistry might provide better selectivity for your target analytes.
-
-
Reference Standard Instability: Ensure the purity and stability of your ganoderic acid reference standards. Store them under recommended conditions and prepare fresh working solutions regularly.
Issue 2: Overestimation of Polysaccharide Content
Problem: The quantified total polysaccharide content seems unusually high and may not correlate with the expected bioactivity.
Possible Causes & Solutions:
-
Interference from Other Sugars: The commonly used phenol-sulfuric acid method can react with other non-polysaccharide sugars, leading to inflated results.[14]
-
Troubleshooting Step: Incorporate a precipitation step with ethanol (final concentration >85%) to isolate the polysaccharides before quantification.[15]
-
-
Starch Adulteration: Some commercial products may be adulterated with starch, which will be quantified as polysaccharide.
Issue 3: Difficulty in Detecting Adulteration with Other Fungi
Problem: Suspected adulteration of a Ganoderma lucidum extract with other, less expensive fungal materials, but initial chemical analysis is inconclusive.
Possible Causes & Solutions:
-
Limitations of Single-Marker Analysis: Relying on the quantification of just one or two marker compounds may not be sufficient to detect sophisticated adulteration.
-
Troubleshooting Step: Employ HPTLC fingerprinting. This technique provides a comprehensive chemical profile that can be compared against a validated G. lucidum standard. The presence of unexpected bands or significant deviations in the fingerprint can indicate adulteration.[18][19][20]
-
Troubleshooting Step: Utilize DNA barcoding. This molecular approach can definitively identify the presence of DNA from species other than Ganoderma lucidum.[6][7]
-
Data Presentation
Table 1: Typical Content of Key Bioactive Compounds in Commercial Ganoderma lucidum Extracts
| Bioactive Compound | Typical Content Range (%) | Analytical Method |
| Total Polysaccharides | 0.22 - 3.31 | UV-Vis Spectrophotometry (Phenol-Sulfuric Acid Method) |
| Total Triterpenoids | 0.21 - 10.56 | UV-Vis Spectrophotometry (Colorimetric Assay) |
| Specific Ganoderic Acids | 0.01 - 0.98 (sum of 15 targeted acids) | UPLC-MS/MS |
Source: Data compiled from studies on commercial products.[15]
Table 2: Permissible Limits for Heavy Metals in Herbal Medicines (WHO Guidelines)
| Heavy Metal | Permissible Limit (ppm) |
| Arsenic (As) | 1.0 |
| Cadmium (Cd) | 0.3 |
| Lead (Pb) | 10.0 |
| Mercury (Hg) | 1.0 |
Source: World Health Organization (WHO) guidelines for herbal medicines.[11]
Experimental Protocols
Protocol 1: HPTLC Fingerprinting for Triterpenoids
This protocol is adapted from methodologies used for the identification and quality assessment of Ganoderma lucidum.[8]
-
Sample Preparation:
-
Accurately weigh 0.5 g of powdered Ganoderma lucidum extract.
-
Reflux with 60 mL of methanol for 1 hour.[9]
-
Filter the extract and concentrate the filtrate for application.
-
-
Chromatography:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plate.
-
Mobile Phase: A mixture of n-hexane, ethyl acetate, methanol, and formic acid. A two-step development can be used for better separation:
-
First development: n-hexane-ethyl acetate-methanol-formic acid (30:30:2:0.2). Develop to 5 cm.
-
Dry the plate in air.
-
Second development: n-hexane-ethyl acetate-methanol-formic acid (30:30:1:0.2).
-
-
Application: Apply the sample and reference standards as bands.
-
-
Derivatization and Visualization:
-
Derivatization Reagent: 10% sulfuric acid in ethanol.
-
Heat the plate after spraying to visualize the triterpenoid spots.
-
Document the chromatogram under UV 254nm and white light.
-
-
Analysis:
-
Compare the HPTLC fingerprint of the sample to that of an authenticated Ganoderma lucidum reference standard. The presence of characteristic peaks (typically 9 or more) confirms identity.[8]
-
Protocol 2: Quantification of Total Polysaccharides
This protocol is based on the phenol-sulfuric acid method with an ethanol precipitation step.[14][15]
-
Extraction:
-
Weigh 1 g of the extract sample.
-
Perform ultrasonic extraction with 40 mL of distilled water for 40 minutes. Repeat this step three times.
-
Centrifuge the aqueous extract.
-
-
Precipitation:
-
Take 5 mL of the supernatant and add 35 mL of 99.5% ethanol to achieve a final ethanol concentration greater than 85%.
-
Allow the polysaccharides to precipitate by cooling at 4°C for 12 hours.
-
Collect the precipitate by centrifugation.
-
Dissolve the residue in 50 mL of distilled water.
-
-
Quantification (Phenol-Sulfuric Acid Method):
-
Prepare a standard curve using a known concentration of glucose.
-
To an aliquot of the redissolved polysaccharide solution, add phenol (B47542) solution followed by concentrated sulfuric acid.
-
Measure the absorbance at an appropriate wavelength (e.g., 490 nm) after color development.
-
Calculate the polysaccharide concentration based on the glucose standard curve.
-
Visualizations
Caption: Workflow for the quality control of Ganoderma lucidum extracts.
Caption: Troubleshooting flowchart for poor HPLC resolution of triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality control of Ganoderma lucidum by using C, H, O, and N stable isotopes and C and N contents for geographical traceability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Frontiers | Identifying the “Mushroom of Immortality”: Assessing the Ganoderma Species Composition in Commercial Reishi Products [frontiersin.org]
- 5. The ITS region provides a reliable DNA barcode for identifying reishi/lingzhi (Ganoderma) from herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of commercial Ganoderma (Lingzhi) species by ITS2 sequences | springermedizin.de [springermedizin.de]
- 7. maxapress.com [maxapress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of toxic heavy metals and pesticide residue in herbal plants which are commonly used in the herbal formulations - ProQuest [proquest.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. maxapress.com [maxapress.com]
- 16. researchgate.net [researchgate.net]
- 17. qiological.com [qiological.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Item - Comprehensive HPTLC fingerprinting: A novel economic approach to evaluating the quality of Ganoderma lucidum fruiting body - figshare - Figshare [figshare.com]
- 20. Comprehensive HPTLC fingerprinting: A novel economic approach to evaluating the quality of Ganoderma lucidum fruiting body | Semantic Scholar [semanticscholar.org]
Validation & Comparative
(Z)-Ganoderenic Acid K: A Comparative Analysis of its Anticancer Potential
For researchers and professionals in the field of oncology and drug development, the diverse family of ganoderic acids derived from the medicinal mushroom Ganoderma lucidum presents a compelling area of study. Among these, (Z)-Ganoderenic acid K, also referred to as 7-Oxo-ganoderic acid Z, is emerging as a compound of interest. This guide provides a comparative analysis of its anticancer activity against other notable ganoderic acids, supported by available experimental data. This document is intended to serve as a resource for objectively evaluating its potential as a therapeutic agent.
Comparative Cytotoxicity of Ganoderic Acids
The primary measure of a compound's direct anticancer activity in vitro is its half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit the growth of 50% of a cancer cell population. While comprehensive studies directly comparing a wide range of ganoderic acids under uniform experimental conditions are limited, the following table summarizes available IC50 values from various studies. It is important to note that variations in cell lines, exposure times, and assay methodologies can influence these values, making direct comparisons between different studies challenging.
| Ganoderic Acid | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Oxo-ganoderic acid Z2 | A549 (Lung) | 42.7 | [1] |
| Ganoderic Acid Y | A549 (Lung) | Reported as more potent than 7-Oxo-ganoderic acid Z2 | [1] |
| Ganoderic Acid A | HepG2 (Liver) | 187.6 (24h), 203.5 (48h) | |
| SMMC7721 (Liver) | 158.9 (24h), 139.4 (48h) | ||
| Ganoderic Acid T | HeLa (Cervical) | Data suggests potent activity, though specific IC50 not provided in reviewed sources. | [2] |
| Ganoderic Acid DM | Breast Cancer Cells | Effective inhibition of proliferation reported. | [3][4] |
| Ganoderic Acid S | Caco-2 (Colorectal) | 55.16 | |
| HepG2 (Liver) | 49.38 | ||
| HeLa (Cervical) | 42.75 | ||
| Ganoderic Acid Mf | HeLa (Cervical) | Potent activity reported, induces apoptosis. | [2] |
Note: The data presented is a compilation from multiple sources and should be interpreted with caution due to the lack of standardized experimental conditions across studies.
Mechanisms of Anticancer Action: Signaling Pathways
Ganoderic acids exert their anticancer effects through the modulation of various intracellular signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death). While specific data for this compound is still emerging, research on the broader family of ganoderic acids points to several key mechanisms.
A common mechanism of action for many ganoderic acids is the induction of apoptosis. This is often achieved through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-3 and caspase-9.[2] Furthermore, ganoderic acids have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[2]
Several critical signaling pathways are implicated in the anticancer effects of ganoderic acids:
-
NF-κB Signaling Pathway: Many ganoderic acids are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.[5]
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial regulator of cell growth and survival that can be modulated by ganoderic acids.
-
JAK/STAT Signaling Pathway: Some ganoderic acids, such as Ganoderic Acid A, have been shown to inhibit the JAK/STAT pathway, which is involved in cell proliferation and apoptosis.
The following diagram illustrates a generalized signaling pathway for apoptosis induction by ganoderic acids.
Caption: Generalized mitochondrial pathway of apoptosis induced by ganoderic acids.
Experimental Protocols
For researchers aiming to validate or expand upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound and calculating its IC50 value.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the ganoderic acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined.
The following diagram outlines the workflow for an MTT assay.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Cells are treated with the ganoderic acid at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are washed and then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.
-
Protein Extraction: Cells are treated with the ganoderic acid, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-NF-κB) and then with a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein levels.
Conclusion
This compound is a promising member of the ganoderic acid family with demonstrated anticancer activity. However, the currently available data is not sufficient to definitively position its efficacy relative to other well-studied ganoderic acids. Further research is warranted to conduct direct comparative studies across a panel of cancer cell lines and to elucidate its specific molecular mechanisms of action. The experimental protocols and pathway information provided in this guide offer a framework for such future investigations, which will be crucial for realizing the full therapeutic potential of this natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Guide to Ganoderic Acid Isomers in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the effects of various ganoderic acid isomers on cellular systems, with a focus on proteomic analysis. Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are lauded for their diverse pharmacological activities. Understanding their distinct mechanisms of action at the proteome level is crucial for the development of targeted therapeutics. While comprehensive, direct comparative proteomic data for all isomers is still an emerging field of research, this document synthesizes the current knowledge, presents available comparative data, details relevant experimental protocols, and visualizes key signaling pathways.
Comparative Biological Activities of Ganoderic Acid Isomers
While specific quantitative proteomic data comparing a wide range of ganoderic acid isomers is not yet extensively available in the public domain, we can draw comparisons from their known biological activities and identified molecular targets.[1] The following table summarizes the reported activities of several well-characterized ganoderic acids.
| Compound | Reported Biological Activity | Known Molecular Targets/Pathways | IC50 Values |
| Ganoderic Acid A | Anti-inflammatory, antioxidant, antitumor, hepatoprotective, and neuroprotective effects; ameliorates lipid metabolism.[1] | Regulates NF-κB, JAK/STAT, TLR4, Nrf2, PI3K/AKT, mTOR, and MAPK signaling pathways.[1] | Not specified in the provided results. |
| Ganoderic Acid D | Induces G2/M cell cycle arrest and apoptosis in cancer cells.[1] | 14-3-3 protein family, annexin (B1180172) A5, aminopeptidase (B13392206) B.[1] | HeLa (cervical cancer cell line): 17.3 +/- 0.3 µM.[1] |
| Ganoderic Acid DM | Induces apoptosis in cancer cells with minimal toxicity to normal cells; targets cellular processes like apoptosis, cell cycle regulation, and angiogenesis.[1] | Not specified in the provided results. | Not specified in the provided results. |
| 7-Oxo-ganoderic acid Z | Modulates inflammatory and oxidative stress responses; potential anti-tumor activity.[1] | Interacts with NF-κB and MAPK pathways.[1] | H460 (lung cancer cell line): 43.1 µmol/L (for the related compound 7-Oxo-ganoderic acid Z2).[1] |
Proposed Proteomics Workflow for Target Identification
To definitively identify and quantify the cellular protein targets of different ganoderic acid isomers, a multi-pronged proteomics approach is recommended. The following workflow combines affinity purification for direct target identification with quantitative mass spectrometry techniques for comparative analysis.
Figure 1. Proposed experimental workflow for comparative proteomic analysis of ganoderic acid isomers.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are protocols for key experiments in the proteomic analysis of ganoderic acid-treated cells.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To isolate proteins that directly bind to a specific ganoderic acid isomer.[1]
Methodology:
-
Ligand Immobilization: Covalently couple the ganoderic acid isomer of interest to NHS-activated sepharose beads. A control experiment with beads alone should be run in parallel.[1]
-
Cell Lysate Preparation: Culture and harvest a relevant human cell line (e.g., HeLa, H460). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.[1]
-
Affinity Chromatography: Incubate the cell lysate with the ganoderic acid-coupled beads and control beads.[1]
-
Washing: Extensively wash the beads with lysis buffer to remove non-specific protein binders.[1]
-
Elution: Elute the bound proteins using a competitive ligand or by changing the pH or ionic strength of the buffer.[1]
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a human protein database.[1]
-
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
Objective: To separate complex protein mixtures from cells treated with different ganoderic acid isomers for comparative analysis.
Methodology:
-
Sample Preparation: Extract total protein from control and ganoderic acid-treated cells. Determine protein concentration using a standard assay (e.g., Bradford).
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate immobilized pH gradient (IPG) strips with the protein sample in a rehydration buffer containing urea, thiourea, CHAPS, and DTT.
-
Perform IEF using a programmed voltage gradient to separate proteins based on their isoelectric point (pI).
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strips in a buffer containing SDS and DTT, followed by a second equilibration in a buffer with SDS and iodoacetamide.
-
Place the equilibrated strip onto a polyacrylamide gel and separate the proteins based on their molecular weight.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive fluorescent dye.
-
Scan the gels and use specialized software to detect, match, and quantify protein spots between different samples to identify differentially expressed proteins.
-
Key Signaling Pathways Modulated by Ganoderic Acids
Proteomic studies and other molecular analyses have identified several key signaling pathways that are modulated by ganoderic acids. The NF-κB and MAPK pathways are central to the inflammatory response and are frequently cited as targets.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Several ganoderic acids have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.
Figure 2. Inhibition of the canonical NF-κB signaling pathway by ganoderic acids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its modulation by ganoderic acids is linked to their anti-cancer and anti-inflammatory properties.
Figure 3. Modulation of the MAPK signaling cascade by ganoderic acids.
Conclusion
The comparative analysis of ganoderic acid isomers at the proteome level is a rapidly advancing field. While a comprehensive quantitative dataset comparing all isomers is not yet available, the existing data on their distinct biological activities and molecular targets underscore their therapeutic potential. The proteomic workflows and protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific mechanisms of action of these promising natural compounds. The modulation of key signaling pathways like NF-κB and MAPK by ganoderic acids highlights their potential in the development of novel treatments for inflammatory diseases and cancer. Future research employing quantitative proteomic techniques will be instrumental in building a more complete picture of the comparative effects of these isomers, paving the way for more targeted and effective drug development.
References
Validating the Anticancer Potential of (Z)-Ganoderenic Acid K: A Comparative Guide Based on Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of ganoderenic acids in xenograft models, with a focus on validating the potential of (Z)-Ganoderenic acid K (GA-K). While direct experimental data on GA-K in in vivo cancer models is currently limited in published literature, this document offers a comprehensive overview of closely related ganoderic acids. By examining the experimental data and established mechanisms of action of these analogous compounds, we can infer the likely therapeutic potential and guide future research on this compound.
Comparative Efficacy of Ganoderic Acids in Xenograft Models
While specific in vivo data for this compound is not yet available, studies on other ganoderic acids and extracts of Ganoderma lucidum (a primary source of these compounds) have demonstrated significant antitumor activity. The data presented below is from a study on a mixture of Ganoderic Acids (GA), providing valuable insights into their collective efficacy in a colon cancer xenograft model.
Table 1: Antitumor Effects of a Ganoderic Acid Mixture in a CT26 Colon Cancer Xenograft Model [1]
| Treatment Group | Dosage | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition Rate (%) | Mean Final Tumor Weight (g) |
| Control (CT26) | - | 1580 ± 150 | - | 1.25 ± 0.15 |
| 5-Fluorouracil (5-FU) | 30 mg/kg | 850 ± 120 | 46.2% | 0.70 ± 0.10 |
| Ganoderic Acids (GA) | 50 mg/kg | 980 ± 130 | 38.0% | 0.85 ± 0.12 |
| 5-FU + GA | 30 mg/kg + 50 mg/kg | 550 ± 100 | 65.2% | 0.50 ± 0.08 |
Data is represented as mean ± SEM.
This study highlights the potential of ganoderic acids to inhibit tumor growth, both alone and in combination with standard chemotherapy agents like 5-FU.[1] The synergistic effect observed suggests that ganoderic acids may enhance the efficacy of conventional cancer therapies.
Postulated Mechanisms of Action: Insights from Related Ganoderic Acids
The anticancer activity of ganoderic acids is believed to be multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[2] These effects are mediated through the modulation of key signaling pathways.
A central mechanism of action for many ganoderic acids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and survival. By inhibiting this pathway, ganoderic acids can suppress tumor growth and induce apoptosis.[2]
Furthermore, ganoderic acids have been shown to trigger the mitochondrial pathway of apoptosis.[2] This involves an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that execute apoptosis.[2]
Caption: Postulated signaling pathways for the anticancer effects of Ganoderic Acids.
Experimental Protocols for Xenograft Studies
The following is a representative protocol for evaluating the in vivo anticancer efficacy of a test compound like this compound in a xenograft mouse model, based on methodologies reported for other ganoderic acids.[1][3][4]
1. Cell Culture and Animal Model
-
Cell Lines: Human cancer cell lines (e.g., CT26 for colon carcinoma, MDA-MB-231 for breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Female BALB/c nude mice (6-8 weeks old) are typically used for xenograft studies. The animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
2. Xenograft Tumor Implantation
-
Cultured cancer cells are harvested during their logarithmic growth phase.
-
A suspension of 2.5 x 10^5 cells in 200 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (width² x length) / 2.
3. Treatment Protocol
-
When the tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, positive control like 5-FU, and combination therapy).
-
This compound is dissolved in a suitable vehicle (e.g., saline with 5% Tween 80) and administered via intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg/day) for a specified period (e.g., 18 days).
-
The control group receives an equivalent volume of the vehicle.
-
Body weight and tumor size are measured every 2-3 days.
4. Endpoint Analysis
-
At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting to assess protein expression in signaling pathways).
References
- 1. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Unveiling the Synergistic Potential: (Z)-Ganoderenic Acid K and its Analogs in Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, particularly Ganoderic acids, have emerged as promising candidates for synergistic combination with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of Ganoderenic Acid K and other closely related Ganoderic acids with various chemotherapeutic agents, supported by available experimental data.
Disclaimer: To date, specific research on the synergistic effects of the (Z)-isomer of Ganoderenic Acid K with chemotherapy drugs is limited in publicly accessible literature. Therefore, this guide presents data on Ganoderenic Acid K and other relevant Ganoderic acids (such as A, D, and DM) to provide a comparative overview of the potential of this class of compounds. The findings presented for these related compounds suggest a promising area of investigation for (Z)-Ganoderenic Acid K.
Quantitative Analysis of Synergistic Effects
The synergy between Ganoderic acids and chemotherapy drugs has been quantified in several studies, primarily through the assessment of cell viability (IC50 values) and apoptosis rates. The Combination Index (CI) is a commonly used method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 1: Synergistic Effects of Ganoderic Acids on Chemotherapy Drug Efficacy (Cell Viability)
| Ganoderic Acid | Chemotherapy Drug | Cancer Cell Line | Effect on IC50 of Chemotherapy Drug | Combination Index (CI) | Reference |
| Ganoderic Acid A | Cisplatin (B142131) | GBC-SD (Gallbladder Cancer) | Reduced from 8.98 µM to 4.07 µM | Not Reported | [1][2] |
| Ganoderic Acid D | Cisplatin | SKOV3 (Ovarian Cancer) | Enhanced cytotoxicity | Not Reported | |
| Ganoderic Acid D | Cisplatin | SKOV3/DDP (Cisplatin-Resistant Ovarian Cancer) | Enhanced cytotoxicity | Not Reported | |
| Ganoderic Acid (unspecified) | 5-Fluorouracil | CT26 (Colon Carcinoma) | Alleviated chemotherapy-induced fatigue | Not Reported | [3] |
| Ganoderma lucidum Polysaccharide | Paclitaxel | 4T1 (Breast Cancer) | Additive effect or synergy | 1.12 - 1.29 | [4] |
| Ganoderic Acid B | Doxorubicin, Vincristine, Paclitaxel | HepG2/ADM (Doxorubicin-Resistant Hepatocellular Carcinoma) | Potent reversal of multidrug resistance | Not Reported | [5] |
Table 2: Enhancement of Apoptosis by Combination Therapy
| Ganoderic Acid | Chemotherapy Drug | Cancer Cell Line | Apoptosis Rate (Combination) | Apoptosis Rate (Chemotherapy Alone) | Reference |
| Ganoderic Acid A | Cisplatin | GBC-SD (Gallbladder Cancer) | 38.5% | Significantly lower | [1] |
| Ganoderic Acid DM | - | A549 & NCI-H460 (Non-Small Cell Lung Cancer) | Increased apoptosis | Not Applicable | [6] |
| Ganoderic Acid D | - | EC9706 & Eca109 (Esophageal Squamous Cell Carcinoma) | Induced apoptosis | Not Applicable | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of Ganoderic acids and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the Ganoderic acid, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth). The combination index (CI) can be calculated using software like CompuSyn.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Ganoderic acid, chemotherapy drug, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-3, and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Ganoderic acids with chemotherapy drugs are often attributed to their ability to modulate multiple cellular signaling pathways, leading to enhanced cancer cell death and inhibition of resistance mechanisms.
Ganoderic Acid A and Cisplatin Synergy in Gallbladder Cancer
Ganoderic Acid A enhances the cytotoxicity of cisplatin in gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness.[1][2]
Ganoderic Acid DM and PI3K/Akt/mTOR Pathway Inhibition
Ganoderic Acid DM has been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] While not a direct synergy study with a specific chemotherapy drug, this pathway is a common target for combination therapies.
General Experimental Workflow for Synergy Evaluation
The following diagram illustrates a typical workflow for assessing the synergistic effects of a Ganoderic acid with a chemotherapy drug.
Conclusion
The available evidence strongly suggests that Ganoderic acids, a class of compounds that includes Ganoderenic Acid K, hold significant potential as synergistic partners for various chemotherapy drugs. By modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, these natural compounds can enhance the efficacy of conventional cancer treatments. The data presented in this guide, though not specific to the (Z)-isomer of Ganoderenic Acid K, provides a solid foundation and rationale for further investigation into its synergistic anticancer properties. Future research should focus on elucidating the precise mechanisms of action of this compound in combination with a broader range of chemotherapeutic agents and in various cancer models to pave the way for its potential clinical application.
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
A Comparative Analysis of HMG-CoA Reductase Inhibition: (Z)-Ganoderenic Acid K vs. Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro inhibitory activity of (Z)-Ganoderenic acid K, a triterpenoid (B12794562) from Ganoderma lucidum, and various statins against 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This objective analysis, supported by experimental data, aims to inform research and development efforts in the field of hypercholesterolemia treatment.
Executive Summary
Statins are the cornerstone of lipid-lowering therapy, exhibiting potent inhibition of HMG-CoA reductase in the nanomolar range. This compound, a natural compound, also demonstrates inhibitory activity against this key enzyme, albeit at a significantly higher micromolar concentration. While not as potent as synthetic statins, its natural origin and distinct chemical structure warrant further investigation for potential therapeutic or synergistic applications. This guide presents the available quantitative data, details the experimental methodologies for assessing HMG-CoA reductase inhibition, and visualizes the relevant biochemical pathway and experimental workflow.
Data Presentation: Inhibitory Activity against HMG-CoA Reductase
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several common statins. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in assay conditions, enzyme source, and substrate concentrations can influence IC50 values.
| Compound | IC50 Value | Source |
| This compound | 16.5 µM | [1] |
| Pravastatin | 40.6 nM | [2] |
| Atorvastatin | 8.2 nM | [3] |
| Simvastatin | 11.2 nM | [3] |
| Rosuvastatin | 5.4 nM | [3] |
| Fluvastatin | ~3-20 nM | [4] |
| Pitavastatin | ~3-20 nM | [4] |
Note: The IC50 value for this compound is reported as Ganoderenic acid K in the cited study. These are isomers and the study does not differentiate their activity. The IC50 values for statins are generally in the nanomolar (nM) range, indicating a significantly higher potency compared to the micromolar (µM) activity of this compound.
Mechanism of Action: The Cholesterol Biosynthesis Pathway
Both statins and this compound target HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. By inhibiting this enzyme, they reduce the production of mevalonate, a key precursor to cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.
References
cross-validation of (Z)-Ganoderenic acid K's biological activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological activities of several well-characterized ganoderic acids, focusing on their anti-cancer properties in various cell lines. While the initial topic of interest was (Z)-Ganoderenic acid K, a comprehensive literature search revealed a significant lack of published data regarding its biological activity. Therefore, this guide pivots to a comparative study of its more extensively researched isomers and related compounds: Ganoderic Acid A (GA-A), Ganoderic Acid DM (GA-DM), and Ganoderic Acid T (GA-T).
This document summarizes the cytotoxic and apoptotic effects of these compounds across a range of cancer cell lines, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways involved are also provided to support further research and drug development efforts in this area.
Introduction: The State of Research on this compound
An extensive review of the current scientific literature reveals a notable absence of studies on the specific biological activities of this compound in cell lines. While its isolation from Ganoderma lucidum has been documented, there is no available data on its cytotoxic, anti-proliferative, or apoptotic effects, nor on the molecular mechanisms it may employ. The isomer, Ganoderenic acid K, has been identified as an inhibitor of HMG-CoA reductase, but its activity in cancer cell lines is not well-documented.
In light of this, this guide will focus on a comparative analysis of other prominent members of the ganoderic acid family—Ganoderic Acid A, Ganoderic Acid DM, and Ganoderic Acid T—for which there is a substantial body of research. This comparative approach will provide valuable context for the potential activities of less-studied ganoderic acids and serve as a resource for researchers investigating the therapeutic potential of these natural compounds.
Comparative Cytotoxicity of Ganoderic Acids
The anti-proliferative effects of Ganoderic Acids A, DM, and T have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below. These values have been compiled from various studies and variations may arise from different experimental conditions such as incubation time and assay method.
| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | >50 | Not Specified |
| MDA-MB-231 | Breast Cancer | >50 | Not Specified | |
| Ganoderic Acid T | 95-D | Lung Cancer | Not Specified | Not Specified |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
Key Signaling Pathways in Ganoderic Acid-Induced Apoptosis
Ganoderic acids exert their anti-cancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death). While there are commonalities, different ganoderic acids can exhibit distinct mechanisms of action.
Ganoderic Acid A (GA-A)
GA-A has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in hepatocellular carcinoma cells.[1] This is achieved through the downregulation of cyclin D1, a key regulator of cell cycle progression, and the upregulation of p21, a cyclin-dependent kinase inhibitor.[1] Furthermore, GA-A treatment leads to an increase in the expression of cleaved caspase-3, an executive enzyme in the apoptotic cascade.[1]
Figure 1: Signaling pathway of Ganoderic Acid A.
Ganoderic Acid DM (GA-DM)
GA-DM demonstrates a multi-faceted approach to inducing cancer cell death, involving the induction of both apoptosis and autophagy.[2] It has been shown to mediate G1 cell cycle arrest by downregulating the expression of CDK2, CDK6, and cyclin D1.[2] A key mechanism of GA-DM is its ability to induce DNA damage, leading to the activation of the apoptotic cascade.[3] Furthermore, GA-DM can suppress the Wnt/β-catenin signaling pathway and inhibit the PI3K/Akt/mTOR pathway, both of which are crucial for cancer cell survival and proliferation.[2]
Figure 2: Signaling pathway of Ganoderic Acid DM.
Ganoderic Acid T (GA-T)
GA-T is a potent inducer of the intrinsic (mitochondrial) pathway of apoptosis.[4] Its pro-apoptotic activity is associated with the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[4][5] The increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3.[4] GA-T has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation, cell survival, and metastasis.[4]
Figure 3: Signaling pathway of Ganoderic Acid T.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the biological activity of ganoderic acids.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a ganoderic acid in vitro.
Figure 4: General experimental workflow.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a ganoderic acid and calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ganoderic acid in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the ganoderic acid. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the ganoderic acid for the appropriate time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction:
-
Treat cells with the ganoderic acid, then wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
While this compound remains an uncharacterized compound in the context of cancer cell biology, this guide provides a comprehensive comparison of the well-documented anti-cancer activities of Ganoderic Acids A, DM, and T. The data and protocols presented herein offer a valuable resource for researchers in the field of natural product-based drug discovery. The diverse mechanisms of action of these related compounds, including the induction of apoptosis and cell cycle arrest through various signaling pathways, highlight the therapeutic potential of the ganoderic acid family. Further investigation into the biological activities of this compound and other less-studied analogues is warranted to fully explore the pharmacological landscape of these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance in Cancer Cells: A Comparative Guide to Ganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a comprehensive comparison of Ganoderenic Acid B, a natural triterpenoid, with other known MDR reversal agents. The information is supported by experimental data to assist researchers in evaluating its potential as a chemosensitizer.
Mechanism of Action: Ganoderenic Acid B vs. Alternatives
Ganoderenic Acid B, isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated a potent ability to reverse ABCB1-mediated MDR.[1][2] Its mechanism of action is distinct from some conventional MDR modulators.
Ganoderenic Acid B:
-
Inhibition of Transport Function: Ganoderenic Acid B directly inhibits the drug efflux function of the ABCB1 transporter.[1][2] This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.
-
No Alteration of ABCB1 Expression or ATPase Activity: Notably, studies have shown that Ganoderenic Acid B does not affect the expression level of the ABCB1 protein or its ATPase activity.[1][2] This suggests a non-competitive or allosteric mode of inhibition.
-
Binding Site: Molecular docking studies indicate that Ganoderenic Acid B binds to a site on ABCB1 that is different from that of verapamil (B1683045), a first-generation P-gp inhibitor.[1][2]
Alternative MDR Reversal Agents:
-
Verapamil (First-generation): A calcium channel blocker that competitively inhibits P-gp.[3] Its clinical use is limited by cardiovascular side effects at the concentrations required for MDR reversal. Verapamil has been shown to stimulate the ATPase activity of P-gp.[2]
-
Cyclosporin (B1163) A (Second-generation): An immunosuppressant that also acts as a potent, non-competitive inhibitor of P-gp.[4][5] Like verapamil, its clinical utility is hampered by significant toxicity.
-
Tariquidar (Third-generation): A highly potent and specific non-competitive inhibitor of P-gp.[6][7][8] It is known to block the transition of P-gp to its open conformation, thereby inhibiting drug efflux while stimulating ATPase activity.[6][7]
Comparative Performance: Reversal of Chemosensitivity
The efficacy of an MDR reversal agent is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic drug in a resistant cancer cell line. A lower IC50 value in the presence of the modulator indicates a more potent reversal of resistance.
Table 1: Reversal of Doxorubicin Resistance in MCF-7/ADR Human Breast Cancer Cells
| Compound | Concentration (µM) | Doxorubicin IC50 (µM) | Reversal Fold |
| Control (MCF-7/ADR) | - | 21.43 ± 1.52 | - |
| Ganoderenic Acid B | 10 | 1.85 ± 0.11 | 11.58 |
| Verapamil | 10 | 1.16 ± 0.09 | 18.47 |
| Control (MCF-7 Parental) | - | 0.25 ± 0.02 | - |
Data extracted from Liu et al., 2015.
Table 2: Reversal of Multidrug Resistance in HepG2/ADM Human Hepatocellular Carcinoma Cells
| Chemotherapeutic Agent | Modulator (10 µM) | IC50 in HepG2/ADM (µM) | Reversal Fold | IC50 in HepG2 Parental (µM) |
| Doxorubicin | None | 35.71 ± 2.14 | - | 0.31 ± 0.02 |
| Ganoderenic Acid B | 2.98 ± 0.18 | 11.98 | ||
| Verapamil | 1.95 ± 0.12 | 18.31 | ||
| Vincristine | None | 2.87 ± 0.17 | - | 0.04 ± 0.003 |
| Ganoderenic Acid B | 0.21 ± 0.01 | 13.67 | ||
| Verapamil | 0.13 ± 0.01 | 22.08 | ||
| Paclitaxel | None | 1.98 ± 0.12 | - | 0.03 ± 0.002 |
| Ganoderenic Acid B | 0.15 ± 0.01 | 13.20 | ||
| Verapamil | 0.09 ± 0.007 | 22.00 |
Data extracted from Liu et al., 2015.
Signaling Pathways and Experimental Workflows
P-gp Mediated Drug Efflux and Inhibition by Ganoderenic Acid B
Caption: P-gp mediated drug efflux and its inhibition by Ganoderenic Acid B.
Experimental Workflow for Assessing MDR Reversal
Caption: A typical experimental workflow for evaluating MDR reversal agents.
Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of chemotherapeutic agents in the presence and absence of MDR modulators.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7/ADR and its parental line MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) with or without a fixed, non-toxic concentration of the MDR modulator (e.g., 10 µM Ganoderenic Acid B).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
Rhodamine 123 Exclusion Assay (Drug Accumulation)
This assay measures the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of a modulator on P-gp's efflux function.
-
Cell Preparation: Harvest and resuspend MDR cells (e.g., HepG2/ADM) in PBS.
-
Incubation with Modulator: Pre-incubate the cells with the MDR modulator (e.g., 10 µM Ganoderenic Acid B) or a positive control (e.g., 10 µM verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 (final concentration 5 µM) and incubate for another 1.5 hours at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
Western Blot for ABCB1 Expression
This technique is used to determine if the MDR modulator alters the protein expression level of ABCB1.
-
Cell Lysis: Treat MDR cells (e.g., MCF-7/ADR) with the modulator for a specified time (e.g., 24 or 48 hours), then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of a modulator to determine if the compound interacts with the enzyme's catalytic activity.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing ABCB1.
-
Reaction Setup: Incubate the membrane vesicles in an assay buffer with or without the MDR modulator at various concentrations. A known substrate like verapamil is used as a positive control, and sodium orthovanadate (Na3VO4) is used as an inhibitor of P-gp ATPase activity.
-
Initiation of Reaction: Start the reaction by adding Mg-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdate-based assay).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.
Conclusion
Ganoderenic Acid B presents a promising profile as an MDR reversal agent. Its ability to inhibit the efflux function of ABCB1 without affecting the transporter's expression or ATPase activity suggests a distinct mechanism of action compared to first and second-generation inhibitors. While its reversal potency in the cited studies is comparable to or slightly lower than verapamil at the same concentration, its natural origin and potentially different side-effect profile warrant further investigation. The provided data and protocols offer a solid foundation for researchers to conduct comparative studies and further explore the therapeutic potential of Ganoderenic Acid B in overcoming multidrug resistance in cancer.
References
- 1. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Cyclosporin A and Verapamil in Overcoming Vincristine Resistance of Multidrug‐resistant Cultured Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Ganoderic Acid A: A Comparative Guide to its Role in Immunomodulation and Antitumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid A (GAA), a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of GAA's performance in immunomodulation and antitumor responses, supported by experimental data. We will delve into its mechanisms of action, compare its efficacy against other alternatives, and provide detailed experimental protocols for key assays.
Antitumor Activity of Ganoderic Acid A
GAA exhibits a broad spectrum of antitumor activities across various cancer cell lines. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Comparative Efficacy of Ganoderic Acid A
The antitumor potency of GAA is often evaluated by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of cancer cells. The following table summarizes the IC50 values of GAA against several human cancer cell lines and provides a comparison with other ganoderic acids and a conventional chemotherapeutic drug, cisplatin.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| 203.5 | 48 | [1] | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] | |
| 139.4 | 48 | [1] | |||
| GBC-SD | Gallbladder Cancer | ~60 (used in combination) | 24 | ||
| Ganoderic Acid Y | H460 | Lung Cancer | 22.4 | - | |
| 7-Oxo-ganoderic acid Z | H460 | Lung Cancer | 43.1 | - | |
| Cisplatin | GBC-SD | Gallbladder Cancer | 8.98 | 24 | |
| Cisplatin + GAA | GBC-SD | Gallbladder Cancer | 4.07 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Signaling Pathways in Antitumor Activity
GAA exerts its antitumor effects by modulating multiple critical signaling pathways.
-
JAK/STAT3 Pathway: GAA has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and the subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3)[2]. This leads to the downregulation of STAT3 target genes that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt Pathway: GAA can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, and survival[3].
-
p53-MDM2 Pathway: Studies suggest that GAA and its derivatives can regulate the p53 tumor suppressor pathway. Some derivatives have been shown to bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby potentially stabilizing p53 and promoting apoptosis in cancer cells[4].
Immunomodulatory Role of Ganoderic Acid A
GAA demonstrates significant immunomodulatory effects by influencing the activity of various immune cells and the production of cytokines.
Modulation of Macrophage Polarization
Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, M2 macrophages are often associated with tumor progression. GAA has been shown to modulate macrophage polarization, favoring an antitumor M1 phenotype.
| Treatment | M1 Marker (CD86+) | M2 Marker (CD206+) | Experimental System | Reference |
| Control | Baseline | Baseline | Bone marrow-derived macrophages | [5] |
| LPS | Increased | - | Bone marrow-derived macrophages | [5] |
| GAA (1, 5, 25 µg/mL) | Significantly decreased | No significant effect | LPS-stimulated macrophages | [5] |
| Ganodermanontriol | No significant effect | Suppressed | IL-4 or MFC co-cultured macrophages |
Note: The effect of ganoderic acids on macrophage polarization can be context-dependent.
Signaling Pathways in Immunomodulation
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. GAA can inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][5].
Effects on T Lymphocytes and NK Cells
While extensive quantitative data for GAA's direct effect on T cell proliferation and NK cell cytotoxicity is still emerging, studies on Ganoderma lucidum extracts, rich in ganoderic acids, have shown enhancement of T cell and NK cell activity. Further research is needed to isolate the specific contributions of GAA to these effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Ganoderic Acid A on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of Ganoderic Acid A (e.g., 0, 25, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest GAA treatment.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Macrophage Polarization Assay (Flow Cytometry)
This protocol is used to determine the effect of Ganoderic Acid A on macrophage polarization.
-
Macrophage Differentiation: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) for several days with M-CSF to differentiate them into M0 macrophages.
-
Polarization and Treatment:
-
For M1 polarization, stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
For M2 polarization, stimulate the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
In parallel, treat stimulated and unstimulated cells with different concentrations of Ganoderic Acid A.
-
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of cells expressing the M1 and M2 markers in each treatment group.
Conclusion
Ganoderic Acid A demonstrates significant potential as both a direct antitumor agent and an immunomodulator. Its ability to induce apoptosis in cancer cells and modulate key signaling pathways like JAK/STAT3, PI3K/Akt, and NF-κB underscores its multifaceted therapeutic promise. The comparative data suggests that while its potency may vary between different cancer cell types, it shows synergistic effects with conventional chemotherapy. Furthermore, its capacity to influence macrophage polarization towards an antitumor phenotype highlights its potential to remodel the tumor microenvironment. Further research, particularly focusing on quantitative in vivo immunomodulatory effects and clinical trials, is warranted to fully elucidate the therapeutic value of Ganoderic Acid A in oncology.
References
A Head-to-Head Comparison of Ganoderic Acid Profiles in Different Ganoderma Strains
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in bioactive compounds across various Ganoderma strains is critical. This guide provides an objective, data-driven comparison of ganoderic acid profiles in prominent Ganoderma species, supported by detailed experimental methodologies. The concentration and composition of these triterpenoids can significantly influence the therapeutic potential of Ganoderma extracts.[1][2]
Quantitative Comparison of Ganoderic Acid Content
The following table summarizes the quantitative data on various ganoderic acids found in different Ganoderma species, compiled from multiple studies. These variations highlight the importance of precise strain identification and standardized quantification in research and development.
| Ganoderma Species | Ganoderic Acid A (mg/g) | Ganoderic Acid B (mg/g) | Ganoderic Acid C2 (µg/g) | Ganoderic Acid H (µg/g) | Ganoderic Acid D (µg/g) | Total Triterpenoids (% w/w or mg/g) | Reference |
| G. lucidum (Dabie Mountain) | 7.254 | - | - | - | - | Highest content | [3][4] |
| G. lucidum (Longquan) | 6.658 | 4.574 | - | - | - | - | [3] |
| G. lucidum | - | - | 2.7 - 26.0 | 2.7 - 26.0 | 2.7 - 26.0 | 0.21% - 10.56%[1][5]; 7.08 mg/g[1] | [2] |
| G. lingzhi | Higher than G. lucidum | Higher than G. lucidum | - | - | - | Higher than G. lucidum | [6] |
| G. sinense | - | - | 2.7 - 26.0 | 2.7 - 26.0 | 2.7 - 26.0 | 10-40 times lower than G. lucidum | [2] |
| G. applanatum | - | - | 2.7 - 26.0 | 2.7 - 26.0 | 2.7 - 26.0 | - | [2] |
Note: Direct comparison between studies can be challenging due to variations in extraction methods, analytical techniques, and the origin of the fungal material.
Experimental Protocols
Accurate quantification of ganoderic acids is crucial for comparative analysis. The following are detailed methodologies for the extraction and analysis of these compounds.
Sample Preparation and Extraction
A simple and effective method for extracting ganoderic acids from Ganoderma samples is ultrasonic extraction.
-
Sample Preparation: The fruiting bodies of the Ganoderma species are dried and ground into a fine powder.
-
Extraction Solvent: Methanol or ethanol (B145695) are commonly used solvents.
-
Procedure:
-
Weigh a precise amount of the powdered Ganoderma sample.
-
Add a specific volume of the extraction solvent.
-
Perform ultrasonic extraction for a defined period (e.g., 30 minutes).[7]
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted ganoderic acids. For exhaustive extraction, the process can be repeated.
-
The combined supernatants are then filtered and prepared for chromatographic analysis.
-
Analytical Methodology: UPLC-MS/MS
For comprehensive and sensitive quantification of a wide range of ganoderic acids, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[8][9]
-
Chromatographic System: An ACQUITY UPLC BEH C18 column is often used for separation.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and 0.1% (v/v) formic acid in water is typically employed.[9]
-
Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode is used for detection.[9] The analysis is carried out in the Multiple Reaction Monitoring (MRM) mode for accurate quantification.[9]
-
Quantification: The concentration of each ganoderic acid is determined by comparing its peak area to that of a corresponding analytical standard.
Visualizing the Process and Pathway
To better illustrate the experimental process and the biological context of ganoderic acids, the following diagrams are provided.
Caption: Experimental workflow for ganoderic acid profiling.
Ganoderic acids are known for their potent anti-inflammatory effects, which are primarily mediated through the inhibition of key signaling pathways like NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase).
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. Frontiers | Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins [frontiersin.org]
- 4. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinguishing commercially grown Ganoderma lucidum from Ganoderma lingzhi from Europe and East Asia on the basis of morphology, molecular phylogeny, and triterpenic acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102721764B - A method for determining content of ganoderma acid A, B, C2 in ethanol extract of ganoderma lucidum - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
Evaluating the Anti-Inflammatory Potency of Ganoderic Acids and Other Bioactive Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a vast class of natural compounds, are increasingly recognized for their significant therapeutic potential, particularly in modulating inflammatory responses. Among these, Ganoderic acids, a group of highly oxidized lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, have garnered substantial interest.[1] This guide provides a comparative analysis of the anti-inflammatory potency of representative Ganoderic acids against other well-established bioactive triterpenoids, including Oleanolic acid, Ursolic acid, Asiatic acid, and Boswellic acid.
Note on (Z)-Ganoderenic acid K: A comprehensive literature search did not yield specific experimental data on the anti-inflammatory activity of this compound. Therefore, this guide focuses on other well-documented Ganoderic acids to provide a robust comparison of this class of compounds against other triterpenoids.
The primary mechanism by which many of these triterpenoids exert their anti-inflammatory effects is through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
Comparative Performance Analysis: Quantitative Data
The anti-inflammatory efficacy of various triterpenoids is commonly quantified by their half-maximal inhibitory concentration (IC50) against the production of inflammatory mediators. The following table summarizes key data from in vitro studies.
Table 1: Comparative In Vitro Anti-Inflammatory Activity of Selected Triterpenoids
| Compound Class | Specific Compound | Target/Assay | Cell Line | Stimulus | IC50 Value | Citation(s) |
| Ganoderic Acid | Deacetyl Ganoderic Acid F | NO Production | BV-2 Microglia | LPS | Significant inhibition at 2.5-5 µg/mL | [1][4] |
| Ganoderic Acid | Ganodermanondiol (B1674620) | NO Production | RAW 264.7 | LPS | Significant inhibition at 0.5-2 µg/mL | |
| Ganoderic Acid | Ganoderic Acid A | TNF-α, IL-1β, IL-6 | BV-2 Microglia | LPS | Significant reduction at 50 µg/mL | [2] |
| Oleanane | Oleanolic Acid Derivative (CDDO-Me) | COX-2, IL-6, TNF-α | Rodent Model | Chronic Colon Inflammation | Not specified, significant reduction | [5] |
| Ursane | Ursolic Acid | NF-κB, AP-1, NF-AT | T cells, B cells, Macrophages | Mitogens | Not specified, significant suppression | [6] |
| Ursane | Asiatic Acid | TNF-α, IL-1β | Rat Model | Acetic Acid-induced Colitis | Not specified, significant reduction at 20-40 mg/kg | [7] |
| Lupane/Ursane | Raw Centella asiatica Extract | PGE₂, TNF-α | RAW 264.7 | LPS | 261.4 µg/mL (PGE₂), 744 µg/mL (TNF-α) | |
| Boswellane | Acetyl-11-keto-β-boswellic acid (AKBA) | 5-Lipoxygenase (5-LOX) | Human Neutrophils | A23187 | 1.5 - 3.0 µM | [8][9] |
| Boswellane | β-Boswellic Acid | Cathepsin G | Cell-free | - | 0.5 µM | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and stimuli used across different studies.[2]
Key Signaling Pathways
Ganoderic acids and other triterpenoids primarily modulate the NF-κB and MAPK signaling pathways to reduce inflammation. The diagrams below illustrate the key intervention points.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anti-inflammatory compounds. The following protocols are generalized from standard practices cited in the literature.[1][4][10]
Cell Culture and Inflammatory Stimulation
-
Cell Lines: The murine macrophage cell line RAW 264.7 and the murine microglial cell line BV-2 are standard models for in vitro inflammation studies.[1][11]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability/Griess assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various non-cytotoxic concentrations of the test triterpenoid (B12794562) (e.g., Ganoderic acid) for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 200 ng/mL to 1 µg/mL) to the media.
-
Incubate for a designated period (e.g., 24 hours) before analysis.[4]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452) (NO₂⁻), a stable product of NO metabolism, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.
-
Cytokine and Protein Quantification (Western Blot)
Western blotting is used to measure the expression levels of key inflammatory proteins.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an Enhanced Chemiluminescence (ECL) detection system and quantify band intensity using image analysis software.[1][2]
-
Conclusion
The available data strongly support the potent anti-inflammatory properties of various Ganoderic acids, positioning them as compelling candidates for further therapeutic development.[1] Their primary mechanism involves the modulation of the NF-κB and MAPK signaling pathways, a feature shared with other well-known anti-inflammatory triterpenoids like Boswellic and Oleanolic acids.[1][5][12] While many Ganoderic acids inhibit the NF-κB pathway, some exhibit unique activities, such as the activation of the Farnesoid X Receptor (FXR) by Ganoderic Acid A.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory effect of ganodermanondiol from Ganoderma lucidumon RAW 264.7 cells -Journal of Mushroom | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 7. Asiatic acid rescues intestinal tissue by suppressing molecular, biochemical, and histopathological changes associated with the development of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
- 12. Boswellic Acids and Their Role in Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of (Z)-Ganoderenic Acid K: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of (Z)-Ganoderenic acid K. The following procedures are based on established laboratory safety protocols for organic acids and should be performed in compliance with all local, state, and federal regulations.
I. Quantitative Data Summary
For quick reference, the following table summarizes key data relevant to the disposal of this compound and related compounds.
| Property | Value | Source(s) |
| Neutralizing Agent | 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) | [1] |
| Target pH for Neutralization | 6.0 - 8.0 | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [2] |
II. Experimental Protocol: Neutralization and Disposal
The primary and recommended method for the disposal of this compound is through the neutralization of its acidic functional group, followed by disposal as aqueous waste, provided it is not contaminated with other hazardous materials.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Appropriate solvent (e.g., ethanol, DMSO) if the waste is in solid form
-
Stir plate and stir bar
-
Beaker or flask of an appropriate size
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Step-by-Step Neutralization and Disposal Procedure:
-
Preparation:
-
All work must be conducted in a well-ventilated chemical fume hood.[3]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol, DMSO).[1][2]
-
-
Neutralization:
-
Place the beaker or flask containing the dissolved this compound solution on a stir plate and add a stir bar.
-
Slowly and carefully add a 5-10% aqueous solution of sodium bicarbonate to the stirring solution.[1] The carboxylic acid group will react with the bicarbonate, producing carbon dioxide gas, which will cause effervescence.
-
Add the bicarbonate solution gradually to control the rate of gas evolution and prevent foaming.[1]
-
Continuously monitor the pH of the mixture using pH indicator strips or a pH meter.
-
Continue adding the sodium bicarbonate solution incrementally until the pH of the solution is stable between 6.0 and 8.0.[1]
-
-
Disposal:
-
Once the target pH range is achieved and stable, the neutralization is complete.
-
The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other substances prohibited from drain disposal.[1]
-
Important: Always consult and adhere to your institution's specific guidelines and local regulations for aqueous waste disposal.[1][4] If the original waste was dissolved in a significant amount of organic solvent, it might need to be collected as hazardous waste. Check your local regulations for the permissible amount of organic solvent in aqueous waste.[1]
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the disposal process with an appropriate detergent and water.[1]
-
III. Mandatory Visualizations
The following diagrams illustrate the logical workflow for the disposal of this compound and the general signaling pathways that may be modulated by related ganoderic acids.
References
Essential Safety and Logistical Information for Handling (Z)-Ganoderenic Acid K
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling (Z)-Ganoderenic acid K in powdered or solubilized form to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields should be worn. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile) are required. |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown should be worn. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[1] |
Operational Plan: Handling this compound
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to prevent dust and aerosol formation.[1][2]
Handling Precautions:
-
Do not ingest or inhale the substance.[3]
-
Avoid eating, drinking, or smoking in the designated handling area.[1]
-
Store the compound in a tightly closed container at -20°C for long-term stability.[3]
Experimental Protocol: Preparation of a Stock Solution
This compound is typically supplied as a crystalline solid.[3] To prepare a stock solution, dissolve the compound in an appropriate organic solvent.
-
Solubility: Ganoderic acids are generally soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[3] For example, Ganoderic acid D has a solubility of approximately 30 mg/mL in these solvents.[3]
-
Procedure:
-
Weigh the desired amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.[1]
-
-
Aqueous Solutions: Ganoderic acids are sparingly soluble in aqueous buffers.[3] To prepare an aqueous solution, first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[3] It is often recommended not to store aqueous solutions for more than one day.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. Always consult and adhere to your institution's specific guidelines and local regulations.
Disposal of Solid this compound:
-
Unused solid this compound, if not contaminated with hazardous materials, may be considered non-hazardous waste. However, it is best practice to dispose of it as chemical waste.
Disposal of Solutions:
-
Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for organic solvents.[4]
-
Do not dispose of organic solvent solutions down the drain.[4]
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
